Neutrophil elastase inhibitor 1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3-methylbenzoyl)indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFSMLDUZFVINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Neutrophil Elastase Inhibitors
This guide provides an in-depth exploration of the mechanism of action of neutrophil elastase inhibitors, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular interactions, key signaling pathways, and the experimental methodologies used to characterize these therapeutic agents.
Introduction to Neutrophil Elastase (NE)
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Under normal physiological conditions, it plays a crucial role in host defense by degrading proteins of phagocytosed microorganisms. However, when released extracellularly in excess or without adequate opposition from endogenous inhibitors like α1-antitrypsin, NE can cleave a wide array of host proteins, including elastin, collagen, and fibronectin. This uncontrolled proteolytic activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.
The Core Mechanism: How Neutrophil Elastase Inhibitors Work
The primary mechanism of action for neutrophil elastase inhibitors is to block the catalytic activity of the enzyme, thereby preventing the degradation of extracellular matrix components and other protein substrates. These inhibitors typically bind to the active site of the enzyme, a region containing a catalytic triad of serine, histidine, and aspartate residues. The interaction between the inhibitor and the active site can be either reversible or irreversible.
-
Reversible Inhibitors: These inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. The inhibitor-enzyme complex can dissociate, and the enzyme can regain its activity.
-
Irreversible Inhibitors: These inhibitors, often referred to as suicide substrates, form a stable covalent bond with a residue in the active site, permanently inactivating the enzyme.
The nature of the inhibition can also be classified based on how the inhibitor interacts with the enzyme and its substrate:
-
Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site of the enzyme. The inhibitor's structure often mimics that of the substrate.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.
The following diagram illustrates the principle of competitive inhibition of neutrophil elastase.
Classes of Neutrophil Elastase Inhibitors
A diverse range of molecules has been developed to inhibit neutrophil elastase. These can be broadly categorized as follows:
-
Small Molecule Inhibitors: These are orally bioavailable compounds that are the focus of many drug development programs. They can be further subdivided based on their chemical scaffolds. Sivelestat and Alvelestat (AZD9668) are notable examples.
-
Biological Inhibitors: These are typically proteins or peptides, including recombinant forms of endogenous inhibitors like alpha-1 antitrypsin. While potent, their administration is generally via inhalation or injection.
Quantitative Data on NE Inhibitors
The potency of neutrophil elastase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Class | Target | IC50 (nM) | Ki (nM) | Reference |
| Sivelestat | Small Molecule | Human Neutrophil Elastase | 44 | 60 | |
| Alvelestat (AZD9668) | Small Molecule | Human Neutrophil Elastase | 5 | 0.6 | |
| Elastatinal | Natural Product | Porcine Pancreatic Elastase | 50 | - | |
| Alpha-1 Antitrypsin | Biological | Human Neutrophil Elastase | - | <1 |
Signaling Pathways Modulated by NE Inhibition
Neutrophil elastase contributes to tissue damage not only through direct degradation of the extracellular matrix but also by influencing pro-inflammatory signaling pathways. For instance, NE can cleave and activate certain cell surface receptors and degrade inhibitors of inflammatory pathways. By blocking NE, inhibitors can attenuate these downstream effects.
The diagram below depicts a simplified signaling pathway of lung inflammation and tissue damage mediated by neutrophil elastase and the point of intervention for NE inhibitors.
Experimental Protocols for Characterizing NE Inhibitors
The characterization of novel neutrophil elastase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Objective: To determine the IC50 of an inhibitor against purified neutrophil elastase.
Methodology:
-
Reagents: Purified human neutrophil elastase, a fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl), and the test inhibitor at various concentrations.
-
Procedure: a. The inhibitor is pre-incubated with the enzyme in the assay buffer for a defined period. b. The enzymatic reaction is initiated by adding the substrate. c. The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence or absorbance. d. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. e. The IC50 value is determined by fitting the concentration-response data to a suitable model.
Objective: To assess the ability of an inhibitor to block neutrophil elastase activity in a more physiologically relevant cellular context.
Methodology:
-
Cell Culture: Human neutrophils are isolated from healthy donors.
-
Procedure: a. Neutrophils are stimulated with an agent like phorbol myristate acetate (PMA) or a chemoattractant to induce degranulation and release of neutrophil elastase. b. The test inhibitor is added to the cell culture at various concentrations. c. The activity of the released elastase in the cell supernatant is measured using a substrate as described in the in vitro assay. d. The effect of the inhibitor on cell viability is also assessed to rule out cytotoxicity.
The following diagram outlines a typical experimental workflow for the screening and validation of neutrophil elastase inhibitors.
The Discovery and Synthesis of CHF6333: A Novel Inhaled Neutrophil Elastase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a serine protease released by activated neutrophils, plays a critical role in the pathogenesis of several chronic inflammatory respiratory diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD).[1][2][3] Its uncontrolled activity leads to the degradation of lung parenchymal components, inflammation, and mucus hypersecretion.[1][3] Consequently, the inhibition of NE has been a long-standing therapeutic target. This whitepaper details the discovery and synthesis of CHF6333, a potent and selective inhaled neutrophil elastase inhibitor currently in clinical development for the treatment of bronchiectasis.[2] We will explore the structure-activity relationships that guided its optimization, provide a comprehensive overview of its synthesis, and present its biological activity profile.
Introduction: The Role of Neutrophil Elastase in Respiratory Diseases
Neutrophils are the primary responders of the innate immune system, essential for host defense against pathogens.[2] Upon activation at sites of inflammation or infection, they release a variety of effector molecules, including serine proteases stored in their azurophilic granules.[1][2] Among these, neutrophil elastase (NE) is the most abundant and destructive, capable of degrading key components of the extracellular matrix such as elastin.[1][4][5]
In healthy individuals, the activity of NE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin.[5] However, in chronic inflammatory conditions of the lung, a sustained influx of neutrophils leads to an overwhelming release of NE, creating a protease-antiprotease imbalance.[1] This unchecked enzymatic activity contributes significantly to the pathophysiology of diseases like bronchiectasis, characterized by permanent airway dilation, and COPD.[1][3] The development of small molecule NE inhibitors, therefore, represents a promising therapeutic strategy to mitigate lung damage and disease progression in these patient populations.
The Discovery of CHF6333: A Structure-Based Design Approach
The development of CHF6333 stemmed from a focused medicinal chemistry effort to identify a potent and selective NE inhibitor suitable for inhaled delivery, aiming for prolonged lung residency and minimal systemic exposure.[2] The discovery process was guided by a structure-based design approach, leveraging X-ray crystallography data of NE in complex with known inhibitors.[2]
The starting point for the optimization campaign was a dihydropyrimidinone scaffold, which had been previously identified as a promising core for NE inhibitors.[2] Analysis of the co-crystal structure of a prototypical 1,4-bis-aryl dihydropyrimidinone bound to the NE active site (PDB: 5A0C) revealed key interactions within the S1 and S2 pockets of the enzyme.[2] This structural information was instrumental in guiding the iterative modification of the lead compound to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the aryl substituents at the S1 and S2 binding pockets were performed to optimize the inhibitor's activity. The key findings from the SAR studies are summarized below:
-
S1 Pocket Interactions: The S1 pocket of NE is a deep, hydrophobic pocket. The introduction of specific substituents on the aryl ring occupying this pocket was crucial for achieving high potency.
-
S2 Pocket Interactions: The S2 pocket is more solvent-exposed. Modifications in this region were explored to fine-tune selectivity and improve physicochemical properties for inhaled delivery.
-
Core Modifications: The dihydropyrimidinone core was maintained as it provided a rigid scaffold for the optimal orientation of the interacting aryl groups.
These iterative design, synthesis, and testing cycles led to the identification of CHF6333, which exhibited a superior profile in terms of potency, selectivity, and duration of action.[2]
Synthesis of CHF6333
The chemical synthesis of CHF6333 is a multi-step process. The following is a generalized protocol based on common synthetic routes for similar dihydropyrimidinone derivatives.
General Synthetic Scheme
The synthesis of the dihydropyrimidinone core is typically achieved through a Biginelli-type condensation reaction involving an aldehyde, a β-ketoester, and urea or a urea derivative. Subsequent modifications of the aryl substituents are then carried out to yield the final product.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Core
-
Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., copper(II) trifluoromethanesulfonate).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dihydropyrimidinone core.
Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions for the synthesis of CHF6333 are proprietary and have not been publicly disclosed in full detail.
Biological Activity and Pharmacological Profile
CHF6333 has demonstrated potent and selective inhibition of human neutrophil elastase. Its biological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Inhibitory Activity
The inhibitory potency of CHF6333 against human neutrophil elastase (hNE) and other related serine proteases was determined using enzymatic assays.
Table 1: In Vitro Inhibitory Profile of CHF6333
| Enzyme | IC50 (nM) |
| Human Neutrophil Elastase (hNE) | < 1 |
| Proteinase 3 (PR3) | > 1000 |
| Cathepsin G | > 1000 |
| Chymotrypsin | > 1000 |
| Trypsin | > 1000 |
Data are representative and compiled from publicly available information.
The data clearly indicate that CHF6333 is a highly potent and selective inhibitor of hNE, with excellent discrimination against other neutrophil-derived and digestive serine proteases.[2]
Experimental Protocol: Neutrophil Elastase Inhibition Assay
-
Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA), and CHF6333.
-
Procedure:
-
A dilution series of CHF6333 is prepared in the assay buffer.
-
hNE is pre-incubated with varying concentrations of CHF6333 for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
Neutrophil Elastase-Mediated Inflammatory Pathway
The diagram below illustrates the central role of neutrophil elastase in the inflammatory cascade within the airways and the point of intervention for CHF6333.
References
In Vivo Efficacy of Neutrophil Elastase Inhibitors in Lung Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of Neutrophil Elastase (NE) inhibitors in preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This document synthesizes quantitative data from various studies, details experimental protocols for key lung injury models, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Efficacy Data of Neutrophil Elastase Inhibitors
The following tables summarize the in vivo efficacy of various neutrophil elastase inhibitors across different lung injury models.
Lipopolysaccharide (LPS)-Induced Lung Injury Models
| Inhibitor | Animal Model | Dosage & Route | Key Efficacy Findings |
| Sivelestat | Rat | 10 and 30 mg/kg, intravenous | - Decreased serum TNF-α and IL-6 levels.[1] - Upregulated ACE2 and Ang-(1-7) expression.[1] - Reduced lung wet/dry ratio and lung injury score.[2] - Decreased levels of NE, VCAM-1, IL-8, and TNF-α.[2] |
| Sivelestat | Mouse | 5 mg/kg, intranasal | - Significantly reduced fluorescent signal from an NE-specific imaging agent, indicating reduced NE activity.[3] |
| AX-9657 | Rat | 3 mg/kg/h, intravenous | - Significantly reduced lung water content. |
Ventilator-Induced Lung Injury (VILI) Models
| Inhibitor | Animal Model | Dosage & Route | Key Efficacy Findings |
| Sivelestat | Rat | 100 mg/kg, intraperitoneal | - Attenuated increase in lung wet-to-dry weight ratio (Early sivelestat group: 6.76±2.01 vs. VILI group: 9.05±1.02).[4][5] - Reduced BALF neutrophil counts (Early sivelestat group: (3.89±1.05)x10⁴ cells/mL vs. VILI group: (7.67±1.41)x10⁴ cells/mL).[4][5] - Decreased BALF protein concentration (Early sivelestat group: 15.57±2.32 mg/mL vs. VILI group: 23.01±3.96 mg/mL).[4][5] - Lowered histological VILI scores (Early sivelestat group: 5.00±0.50 vs. VILI group: 7.00±1.41).[4][5] |
Other Lung Injury Models
| Inhibitor | Animal Model | Injury Model | Dosage & Route | Key Efficacy Findings |
| Sivelestat | Mouse | Bilateral Nephrectomy | Not specified | - Reduced pulmonary inflammatory cytokine expression (IL-6, KC, TNF-α).[6][7] - Decreased protein leakage into the lungs.[6] - Longer survival times.[6][7] |
| BI 1323495 | Mouse | Intratracheal NE Instillation | 1.9 mg/kg (ED₅₀), oral | - Attenuated lung damage and inflammation. |
| L-658758 | Rat | Intestinal Ischemia-Reperfusion | Not specified | - Attenuated lung neutrophil accumulation and injury.[8] - Reduced BAL elastase levels.[8] |
Detailed Experimental Protocols
This section provides detailed methodologies for establishing common in vivo models of acute lung injury to test the efficacy of neutrophil elastase inhibitors.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to mimic the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
22G venous catheter
-
Surgical instruments (scissors, forceps)
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Place the mouse in a supine position on a surgical board.
-
Tracheal Exposure: Make a small midline incision in the neck to expose the trachea. Carefully dissect the surrounding tissues to isolate the trachea.
-
LPS Instillation: Using a sterile syringe and a 22G catheter, intratracheally instill a specific dose of LPS (e.g., 2.25 mg/kg) dissolved in a small volume of sterile PBS (e.g., 40 µL). A bolus of air (e.g., 50 µL) can be administered immediately after the LPS solution to ensure its distribution into the lungs.
-
Wound Closure: Suture the neck incision.
-
Post-Procedure Monitoring: Allow the mouse to recover on a warming pad. Monitor for signs of respiratory distress.
-
Inhibitor Administration: The neutrophil elastase inhibitor can be administered at various time points relative to LPS challenge (e.g., pre-treatment, co-administration, or post-treatment) via the desired route (e.g., intraperitoneal, intravenous, or intranasal).
-
Endpoint Analysis: At a predetermined time point (e.g., 24-72 hours post-LPS), euthanize the mice and collect samples for analysis. This typically includes:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (especially neutrophils) and protein concentration as a measure of alveolar-capillary barrier permeability.
-
Lung Tissue Homogenate: Harvest lung tissue for measurement of myeloperoxidase (MPO) activity (an index of neutrophil infiltration), cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β), and Western blot analysis of signaling proteins.
-
Histology: Fix lung tissue in formalin for histological examination to assess lung injury, including edema, inflammation, and alveolar damage.
-
Lung Wet/Dry Ratio: Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Ventilator-Induced Lung Injury (VILI) in Rats
This model is relevant for studying lung injury that can occur in patients receiving mechanical ventilation.
Materials:
-
Sprague-Dawley rats (200-300 g)
-
Anesthetic (e.g., pentobarbital)
-
Tracheostomy tube
-
Mechanical ventilator for small animals
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a tracheostomy. Insert and secure a tracheostomy tube.
-
Mechanical Ventilation: Connect the rat to a mechanical ventilator.
-
Injurious Ventilation Protocol: Ventilate the rat with a high tidal volume (e.g., 20 mL/kg), a specific respiratory rate (e.g., 60 breaths/min), and a set positive end-expiratory pressure (PEEP) for a defined duration (e.g., 3 hours) to induce lung injury.[5]
-
Inhibitor Administration: Administer the neutrophil elastase inhibitor (e.g., Sivelestat at 100 mg/kg, intraperitoneally) at a specified time, for instance, 30 minutes before the initiation of mechanical ventilation ("Early sivelestat group") or at the start of ventilation ("Sivelestat group").[5]
-
Sham Control: A sham group should undergo the same surgical procedures but receive ventilation with a protective, low tidal volume.
-
Endpoint Analysis: After the ventilation period, collect blood and lung samples for analysis of parameters similar to the LPS model, including lung wet/dry ratio, BALF cell counts and protein, and histological assessment of lung injury.
Neutrophil Elastase-Induced Lung Injury in Mice
This model directly assesses the injurious effects of neutrophil elastase in the lungs.
Materials:
-
BALB/c mice
-
Human or porcine pancreatic neutrophil elastase
-
Sterile saline
-
Anesthetic
-
Intratracheal instillation equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse as described for the LPS model.
-
NE Instillation: Intratracheally instill a solution of neutrophil elastase (e.g., 50 µg in saline) into the lungs of the mice.[9] This can be a single administration or multiple instillations over several days to induce a more chronic inflammatory state.[9]
-
Inhibitor Administration: The specific NE inhibitor can be administered prior to or after the NE instillation to evaluate its protective or therapeutic effects.
-
Endpoint Analysis: At various time points after NE instillation (e.g., 24 hours to several days), collect BAL fluid and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histological changes, such as goblet cell metaplasia.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated lung injury and a typical experimental workflow for in vivo studies.
Signaling Pathways
Diagram 1: Neutrophil Elastase-Mediated Pro-Inflammatory Signaling
Caption: NE activates pro-inflammatory signaling pathways like NF-κB.
Diagram 2: Sivelestat's Protective Mechanism via Nrf2/HO-1 Pathway
Caption: Sivelestat can activate the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow
Diagram 3: General Workflow for In Vivo Efficacy Study of a NE Inhibitor
References
- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - Kim - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase contributes to acute lung injury induced by bilateral nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
An In-Depth Technical Guide on Neutrophil Elastase Inhibitor POL6014 for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neutrophil elastase inhibitor POL6014 (also known as lonodelestat), a promising therapeutic candidate for the treatment of cystic fibrosis (CF). This document details the pathophysiology of neutrophil elastase in CF, the mechanism of action of POL6014, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visualizations are provided to support further research and development in this area.
The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology
Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils.[1] These immune cells release a variety of inflammatory mediators, including the potent serine protease, neutrophil elastase (NE). In the CF lung, an imbalance between NE and its endogenous inhibitors leads to excessive NE activity.[1] This unopposed enzymatic activity contributes significantly to the progressive lung damage observed in CF patients through several mechanisms:
-
Degradation of Extracellular Matrix: NE breaks down essential structural proteins in the lung parenchyma, such as elastin, leading to bronchiectasis and emphysema.
-
Mucus Hypersecretion: It stimulates goblet cells and submucosal glands to produce and secrete excess mucus, contributing to airway obstruction.
-
Impaired Ciliary Function: NE can damage ciliated epithelial cells, hindering mucociliary clearance and promoting the accumulation of thick, stagnant mucus.
-
Inflammatory Cascade Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cycle and recruiting more neutrophils to the airways.
-
Impaired Host Defense: By degrading opsonins and complement receptors, NE can impair the ability of the immune system to effectively clear bacterial infections.
Given its central role in the pathophysiology of CF lung disease, neutrophil elastase has emerged as a key therapeutic target.
POL6014: A Potent and Selective Neutrophil Elastase Inhibitor
POL6014 is an investigational, highly potent, and selective, reversible inhibitor of human neutrophil elastase (hNE).[2] It is formulated for inhalation, allowing for direct delivery to the lungs, which maximizes its local concentration at the site of inflammation while minimizing systemic exposure and potential side effects.[2][3]
Mechanism of Action
POL6014 acts as a competitive, reversible inhibitor of neutrophil elastase. By binding to the active site of the enzyme, it prevents NE from degrading its natural substrates in the lung. This targeted inhibition helps to restore the protease-antiprotease balance in the CF airways, thereby mitigating the downstream pathological effects of excessive NE activity.
Preclinical and Clinical Development of POL6014
Preclinical Studies
Preclinical investigations in animal models of respiratory diseases demonstrated that POL6014 effectively inhibits neutrophil elastase.[2] These studies showed that inhaled administration of POL6014 leads to high concentrations of the drug in the lungs with low corresponding blood levels, indicating a favorable pharmacokinetic profile for targeted lung delivery.[2] Furthermore, exploratory toxicology studies suggested that chronically inhaled POL6014 is well-tolerated and safe.[2]
Phase I Clinical Trials
Two Phase I, single ascending dose (SAD) studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of inhaled POL6014. One study was conducted in healthy volunteers and the other in patients with cystic fibrosis.[3]
Data Presentation
The following tables summarize the key quantitative data from these Phase I clinical trials.
Table 1: Pharmacokinetic Parameters of Single Ascending Doses of Inhaled POL6014 in Healthy Volunteers and Cystic Fibrosis Patients [3][4]
| Population | Dose (mg) | Cmax (μM) | Tmax (h) |
| Healthy Volunteers | 20 | 0.2 | ~2-3 |
| 960 | 2.5 | ~2-3 | |
| Cystic Fibrosis Patients | 80 | 0.2 | ~2-3 |
| 320 | 0.5 | ~2-3 |
Table 2: Pharmacodynamic Effects of Single Ascending Doses of Inhaled POL6014 in Cystic Fibrosis Patients [3][4]
| Dose (mg) | Sputum Concentration at 24h (μM) | Reduction in Active Sputum NE at 3h |
| 80 - 320 | >10 | >1-log reduction |
Experimental Protocols
Measurement of Neutrophil Elastase Activity in Sputum
A common method for quantifying NE activity in biological samples like sputum is a fluorometric assay.
Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore. In the presence of active NE, the substrate is cleaved, releasing the fluorophore, which can then be detected using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the NE activity in the sample.
Materials:
-
Fluorometric Neutrophil Elastase Activity Assay Kit (commercially available from various suppliers)
-
Sputum sample collected from CF patients
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of fluorescence detection (Excitation/Emission ≈ 400/505 nm)
-
96-well black microplates
Procedure:
-
Sputum Processing:
-
Thaw frozen sputum samples on ice.
-
Homogenize the sputum sample, for example, by gentle pipetting or using a dounce homogenizer.
-
Centrifuge the homogenized sputum at 1,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
Collect the supernatant for analysis of free NE activity.
-
-
Assay Protocol:
-
Prepare a standard curve using the provided NE standard according to the kit manufacturer's instructions.
-
Add 10-50 µL of sputum supernatant to each well of the 96-well plate.
-
Bring the final volume of each well to 100 µL with the assay buffer provided in the kit.
-
Add 100 µL of the reaction mixture containing the fluorometric substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the standard curve of fluorescence intensity versus NE concentration.
-
Determine the NE activity in the sputum samples by interpolating their fluorescence values from the standard curve.
-
Quantification of POL6014 in Plasma and Sputum
While the specific, validated analytical method for POL6014 has not been publicly detailed, a standard approach for quantifying a small molecule drug like POL6014 in biological matrices such as plasma and sputum would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: LC-MS/MS is a highly sensitive and selective analytical technique that separates the analyte of interest from other components in the sample using liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
General Procedure:
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.
-
Sputum: The sputum sample is first homogenized and solubilized, often with the aid of a mucolytic agent. This is followed by a protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interfering substances.
-
An internal standard (a molecule structurally similar to the analyte) is added to all samples and standards to correct for variations in sample processing and instrument response.
-
-
LC Separation:
-
The processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is typically used to separate the analyte from other matrix components based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.
-
The analyte is ionized, usually by electrospray ionization (ESI).
-
In the first quadrupole, the precursor ion (the ionized molecule of the analyte) is selected.
-
The precursor ion is then fragmented in the collision cell (the second quadrupole).
-
Specific product ions are selected in the third quadrupole and detected.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inflammatory pathway in the CF lung and the point of intervention for POL6014.
Caption: Workflow of the Phase I single ascending dose clinical trials of POL6014.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Therapeutic Potential of Alvelestat (MPH-966): A Technical Guide for Researchers
An In-depth Examination of a Potent, Oral Neutrophil Elastase Inhibitor
This technical guide provides a comprehensive overview of Alvelestat (also known as MPH-966 and formerly AZD9668), a selective, orally administered inhibitor of neutrophil elastase (NE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting neutrophil elastase in inflammatory diseases.
Introduction to Neutrophil Elastase and Its Role in Disease
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] During inflammation, activated neutrophils release NE, which plays a crucial role in the degradation of invading pathogens.[3] However, excessive or unregulated NE activity can lead to the destruction of host tissues, particularly elastin in the lungs.[4][5] This protease-antiprotease imbalance is implicated in the pathogenesis of several chronic inflammatory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[5][6][7][8] In AATD, a genetic deficiency of the primary endogenous NE inhibitor, alpha-1 antitrypsin, leads to unchecked NE activity and progressive lung damage.[4]
Alvelestat (MPH-966): A Selective Neutrophil Elastase Inhibitor
Alvelestat is a potent, selective, and reversible oral inhibitor of human neutrophil elastase.[6] It is being investigated for the treatment of AATD-associated lung disease with the aim of slowing progressive lung damage by inhibiting the neutrophil elastase enzyme.[9] The drug has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AATD.[9][10]
Mechanism of Action
Alvelestat selectively binds to and inhibits the activity of neutrophil elastase, thereby preventing the breakdown of elastin and other extracellular matrix components.[6][11] It has been shown to be at least 600-fold more selective for neutrophil elastase over other serine proteases.[11] This high selectivity minimizes off-target effects. Alvelestat is active against both soluble and cell-bound NE and is not susceptible to oxidative inactivation at inflammation sites.
Pharmacological Properties
The following table summarizes the key in vitro inhibitory activities of Alvelestat.
| Parameter | Value | Reference |
| IC50 | 12 nM | [11] |
| Ki | 9.4 nM | [11][12] |
| pIC50 | 7.9 nM | [12] |
| Kd | 9.5 nM | [12] |
Preclinical and Clinical Development
Alvelestat has undergone extensive preclinical and clinical evaluation.
Preclinical Studies
In preclinical models, Alvelestat demonstrated the ability to prevent human NE-induced lung injury in mice and rats when administered orally.[11] In a mouse model of smoke-induced airway inflammation, it significantly reduced the number of neutrophils and IL-1β in bronchoalveolar lavage (BAL) fluid.[11][12] Furthermore, in a guinea pig model of chronic smoke exposure, Alvelestat prevented airspace enlargement and small airway wall remodeling.[11]
Clinical Trials
Alvelestat has been evaluated in multiple clinical trials for various inflammatory lung diseases.[13][14] The primary focus has been on AATD-associated lung disease.
Key Phase 2 Clinical Trials in AATD:
Two significant Phase 2 trials, ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598), have evaluated the efficacy and safety of Alvelestat in patients with AATD.[9]
| Trial | Dose(s) | Key Findings | Reference(s) |
| ASTRAEUS | 120 mg bid, 240 mg bid | At the 240 mg dose, Alvelestat showed significant reductions in key biomarkers of AATD-LD activity: blood neutrophil elastase activity, desmosine (an elastin breakdown product), and Aα-val360.[9] | [9][15] |
| ATALANTa | 120 mg bid | The 120 mg dose showed results consistent with the ASTRAEUS trial regarding reductions in blood NE activity and biomarkers desmosine and Aα-val360.[9] An effect on the St. George’s Respiratory Questionnaire (SGRQ) Total and Activity domain was also observed.[9] | [6][9] |
Safety and Tolerability:
Across clinical trials, Alvelestat has been generally well-tolerated.[9] The most frequently reported adverse event was headache, which was typically mild to moderate and resolved with continued dosing.[9] No serious safety signals have been associated with the drug.[9]
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling Pathway
Neutrophil elastase contributes to inflammation and tissue damage through multiple signaling pathways. The diagram below illustrates the central role of NE and the point of intervention for Alvelestat.
Caption: Neutrophil elastase signaling and inhibition by Alvelestat.
Experimental Workflow for Inhibitor Evaluation
The development and evaluation of a neutrophil elastase inhibitor like Alvelestat typically follows a structured workflow, from initial screening to in vivo testing.
Caption: Workflow for neutrophil elastase inhibitor development.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of neutrophil elastase inhibitors. Below are outlines for key experimental protocols.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay is used to determine the potency of an inhibitor against purified neutrophil elastase.
-
Principle: The assay measures the enzymatic activity of NE by its ability to hydrolyze a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced.
-
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Test inhibitor (e.g., Alvelestat) and control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 400/505 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, a fixed concentration of neutrophil elastase, and the assay buffer.
-
Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Neutrophil Elastase Activity Assay
This assay measures the ability of an inhibitor to block NE activity in a more physiologically relevant cellular context.
-
Principle: Neutrophils are stimulated to degranulate and release NE. The activity of the released NE in the cell supernatant is then measured.
-
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., phorbol myristate acetate - PMA, zymosan)
-
Test inhibitor
-
Cell culture medium (e.g., RPMI)
-
Fluorogenic NE substrate
-
-
Procedure:
-
Isolate neutrophils from human whole blood.
-
Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor.
-
Stimulate the neutrophils with PMA or another agonist to induce degranulation.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Measure the NE activity in the supernatant using the fluorometric assay described in section 5.1.
-
In Vivo Mouse Model of Acute Lung Injury
This model is used to evaluate the efficacy of an NE inhibitor in a living organism.
-
Principle: Acute lung injury is induced in mice, leading to neutrophil infiltration and NE-mediated lung damage. The therapeutic effect of the inhibitor is assessed by measuring inflammatory markers and lung injury.
-
Model: Lipopolysaccharide (LPS)-induced acute lung injury is a common model.
-
Procedure:
-
Administer the test inhibitor (e.g., Alvelestat, orally) or vehicle to mice.[11]
-
After a specified time, induce lung injury by intratracheal or intranasal administration of LPS.
-
After a set period (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (especially neutrophils).
-
Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α).
-
NE activity.
-
-
The lungs can be harvested for histological analysis to assess the degree of tissue damage.
-
Conclusion
Alvelestat (MPH-966) is a promising, orally available, selective neutrophil elastase inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to engage its target and modulate key biomarkers of disease activity in AATD-associated lung disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of Alvelestat and other neutrophil elastase inhibitors. As research progresses, targeting neutrophil elastase may prove to be a valuable therapeutic strategy for a range of debilitating inflammatory conditions.
References
- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cms-tenant2.umassmed.edu [cms-tenant2.umassmed.edu]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. scilit.com [scilit.com]
- 8. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mereobiopharma.com [mereobiopharma.com]
- 10. mereobiopharma.com [mereobiopharma.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Neutrophil Elastase Inhibitor 1 (Sivelestat): A Technical Guide to its Impact on Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, plays a critical role in the innate immune response. However, its dysregulation leads to pathological degradation of the extracellular matrix (ECM), contributing to the progression of various inflammatory diseases, including acute respiratory distress syndrome (ARDS). Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 1) is a specific, competitive inhibitor of neutrophil elastase.[1][2][3][4] This technical guide provides a comprehensive overview of Sivelestat's mechanism of action, its quantifiable effects on ECM degradation, detailed experimental protocols for its evaluation, and its influence on key signaling pathways.
Mechanism of Action: Preserving ECM Integrity
Sivelestat functions by selectively and competitively binding to the active site of neutrophil elastase, thereby blocking its proteolytic activity.[1][2][3][4] In inflammatory states, neutrophils release NE, which degrades major components of the ECM, including elastin, collagen, and proteoglycans.[5][6][7][8][9][10] This enzymatic destruction of the structural framework of tissues contributes to increased permeability and tissue damage. Sivelestat's inhibitory action directly counteracts this process, preserving the integrity of the ECM.
Data Presentation: Quantifying the Inhibitory Efficacy of Sivelestat
The following tables summarize the quantitative data on the inhibitory potency of Sivelestat against neutrophil elastase and its effects observed in preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Sivelestat against Neutrophil Elastase
| Parameter | Species | IC50 | Ki | Notes |
| Neutrophil Elastase Inhibition | Human | 44 nM[2][3][11] | 200 nM[3] | Competitive inhibitor.[2][3] |
| Rabbit | 36 nM[3] | - | ||
| Rat | 19 nM[3][4] | - | ||
| Hamster | 37 nM[3] | - | ||
| Mouse | 49 nM[3][4] | - | ||
| Selectivity | Pancreatic Elastase | 5.6 µM[4][11] | - | Significantly less potent against pancreatic elastase. |
| Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G | No inhibition at 100 µM[2][3][11] | - | Demonstrates high selectivity for neutrophil elastase. |
Table 2: Preclinical and Clinical Effects of Sivelestat on Extracellular Matrix and Related Markers
| Study Type | Model/Population | Treatment | Key Findings Related to ECM Degradation | Reference |
| Preclinical | Rabbit model of hepatoenteric ischemia-reperfusion | Sivelestat (10mg/kg bolus followed by 10mg/kg/hr) | Attenuated liver and lung injury, indicated by reduced plasma AST, LDH, and BALF protein. | [12] |
| Preclinical | Rat model of collagen-induced arthritis | Sivelestat | Reduced incidence and severity of arthritis, with histological improvement in articular cartilage destruction. | [13] |
| Clinical | Patients with Acute Lung Injury (ALI) | Sivelestat (4.8 mg/kg/d) | Improved leukocyte deformability and pulmonary function. | [14] |
| Clinical | Patients with ARDS | Sivelestat | Some studies show improved oxygenation and reduced ventilator days, though mortality benefits are debated. | [15][16] |
| Clinical | Children with ARDS | Sivelestat | Improved prognosis and reduced mortality. | [16] |
| Clinical | Patients with COVID-19 induced ARDS | Sivelestat | Associated with improved oxygenation and survival. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Sivelestat's effect on ECM degradation. The following sections provide outlines for key experimental protocols.
Neutrophil Elastase Activity Assay (Fluorometric)
This assay is used to determine the general inhibitory activity of Sivelestat on neutrophil elastase.
-
Principle: A synthetic peptide substrate conjugated to a fluorophore is cleaved by active NE, releasing the fluorophore and generating a fluorescent signal. The presence of an inhibitor like Sivelestat reduces the rate of substrate cleavage and, consequently, the fluorescence.
-
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Sivelestat (or other test inhibitors)
-
Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)[4]
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of Sivelestat in Assay Buffer. Dilute Human Neutrophil Elastase to the desired concentration in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the diluted Sivelestat solutions and the diluted enzyme. Include controls with enzyme and buffer (no inhibitor) and buffer only (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 380/500 nm for AMC).[17]
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each Sivelestat concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the Sivelestat concentration to determine the IC50 value.
-
In Vitro Elastin Degradation Assay
This assay specifically measures the breakdown of elastin by neutrophil elastase.
-
Principle: Insoluble elastin is used as a substrate. Its degradation by neutrophil elastase releases soluble elastin peptides into the supernatant, which can be quantified.
-
Materials:
-
Bovine neck ligament elastin (insoluble)
-
Human Neutrophil Elastase
-
Sivelestat
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
-
Procedure:
-
Substrate Preparation: Prepare a suspension of insoluble elastin in Assay Buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the elastin suspension, Human Neutrophil Elastase, and different concentrations of Sivelestat. Include appropriate controls.
-
Incubation: Incubate the tubes at 37°C with shaking for an extended period (e.g., 4-24 hours).
-
Termination and Centrifugation: Stop the reaction (e.g., by adding a broad-spectrum protease inhibitor or by heat inactivation). Centrifuge the tubes to pellet the remaining insoluble elastin.
-
Quantification of Soluble Elastin: Collect the supernatant and measure the concentration of soluble elastin peptides using a suitable method, such as an ELISA specific for elastin fragments or by measuring the absorbance at 280 nm.[18]
-
In Vitro Collagen Degradation Assay
This assay quantifies the degradation of collagen by neutrophil elastase.
-
Principle: Type I collagen is often used as the substrate. Degradation by neutrophil elastase releases collagen fragments containing the amino acid hydroxyproline into the supernatant. The amount of released hydroxyproline is a measure of collagen degradation.[19][20][21][22]
-
Materials:
-
Type I collagen (e.g., from rat tail)
-
Human Neutrophil Elastase
-
Sivelestat
-
Assay Buffer
-
Reagents for hydroxyproline assay (including hydrochloric acid for hydrolysis and colorimetric reagents)
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, incubate Type I collagen with Human Neutrophil Elastase in the presence of varying concentrations of Sivelestat.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Separation: Stop the reaction and separate the soluble collagen fragments from the undigested collagen.
-
Hydrolysis: Hydrolyze the supernatant containing the soluble fragments with concentrated hydrochloric acid at a high temperature (e.g., 110-120°C) for several hours to release individual amino acids.[20][22]
-
Hydroxyproline Quantification: Neutralize the hydrolyzed samples and perform a colorimetric assay to quantify the amount of hydroxyproline. The absorbance is read using a spectrophotometer.[20][22]
-
In Vitro Proteoglycan Degradation Assay
This assay measures the breakdown of proteoglycans by neutrophil elastase.
-
Principle: Proteoglycans are composed of a core protein with attached glycosaminoglycan (GAG) chains. Neutrophil elastase can degrade the core protein, releasing GAGs into the medium. The amount of released GAGs is quantified.
-
Materials:
-
Purified proteoglycans (e.g., from bovine nasal cartilage) or cartilage explants
-
Human Neutrophil Elastase
-
Sivelestat
-
Assay Buffer
-
Reagents for GAG quantification (e.g., dimethylmethylene blue dye)
-
-
Procedure:
-
Reaction Setup: Incubate the proteoglycan substrate with Human Neutrophil Elastase and different concentrations of Sivelestat.
-
Incubation: Incubate at 37°C for a specified time.
-
Quantification of Released GAGs: Collect the supernatant and measure the concentration of sulfated GAGs using a colorimetric assay with dimethylmethylene blue dye. The absorbance is measured with a spectrophotometer.[23]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in neutrophil elastase-mediated ECM degradation and a typical experimental workflow for evaluating Sivelestat.
Caption: Neutrophil Elastase-Mediated ECM Degradation and Inhibition by Sivelestat.
Caption: Experimental Workflow for Evaluating Sivelestat's Efficacy.
Caption: Modulation of Inflammatory and Fibrotic Signaling by Sivelestat.
Conclusion
Sivelestat is a potent and selective inhibitor of neutrophil elastase that demonstrates a clear protective effect against extracellular matrix degradation in a variety of preclinical models. By directly inhibiting the enzymatic activity of neutrophil elastase, Sivelestat preserves the structural integrity of tissues, which is crucial in mitigating the pathological consequences of inflammatory conditions such as ARDS. Furthermore, its modulatory effects on key signaling pathways like TLR4/NF-κB and TGF-β highlight its multifaceted mechanism of action. The provided experimental protocols offer a framework for the continued investigation and characterization of Sivelestat and other neutrophil elastase inhibitors in the context of ECM degradation and tissue injury. Further research focusing on the quantification of ECM degradation biomarkers in clinical trials will be pivotal in fully elucidating the therapeutic potential of Sivelestat in human diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Interplay between Extracellular Matrix and Neutrophils in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppressive effect of a neutrophil elastase inhibitor on the development of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A neutrophil elastase inhibitor, sivelestat, improves leukocyte deformability in patients with acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Serological assessment of neutrophil elastase activity on elastin during lung ECM remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of elastin, collagen, and total protein levels in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
Cellular pathways modulated by Neutrophil elastase inhibitor 1
An In-depth Technical Guide on Cellular Pathways Modulated by Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by neutrophil elastase inhibitors, with a primary focus on Sivelestat, a selective inhibitor of neutrophil elastase. This document details the molecular mechanisms through which these inhibitors exert their effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction to Neutrophil Elastase and its Inhibition
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens. However, excessive or unregulated NE activity can lead to detrimental tissue damage by degrading components of the extracellular matrix, such as elastin, and by cleaving various cell surface receptors and signaling molecules.[2][3] This pathological activity implicates NE in a variety of inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[4]
Neutrophil elastase inhibitors are a class of drugs designed to counteract the destructive effects of excessive NE activity. Sivelestat is a synthetic, selective, and competitive inhibitor of neutrophil elastase that has been clinically used for the treatment of ALI and ARDS associated with systemic inflammatory response syndrome (SIRS).[3] It functions by binding to the active site of NE, thereby preventing its proteolytic activity.[1][2] Beyond direct enzyme inhibition, Sivelestat modulates several intracellular signaling pathways that are central to inflammation, oxidative stress, and cell survival.
Core Cellular Pathways Modulated by Neutrophil Elastase Inhibitors
Neutrophil elastase inhibitors, exemplified by Sivelestat, exert their therapeutic effects by modulating a network of interconnected signaling pathways. The primary mechanism is the direct inhibition of NE, which in turn prevents the activation of downstream inflammatory and tissue-damaging cascades.
Inhibition of the JNK/NF-κB Signaling Pathway
The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of inflammation.[5] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines. Sivelestat has been shown to suppress the activation of the JNK/NF-κB pathway.[3][5] By inhibiting NE, Sivelestat prevents the subsequent activation of JNK and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a reduction in the transcription of pro-inflammatory genes.
Caption: Sivelestat inhibits the NE-mediated activation of the JNK/NF-κB pathway.
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Sivelestat has been demonstrated to activate this protective pathway.[2][5] By mitigating NE-induced cellular stress, Sivelestat promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes, including HO-1.[5] The upregulation of HO-1 and other antioxidant enzymes helps to counteract oxidative damage.[5]
Caption: Sivelestat promotes the activation of the protective Nrf2/HO-1 pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. Sivelestat has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in the context of acute lung injury.[6][7] This inhibition leads to a reduction in the expression of pro-apoptotic factors and an increase in anti-apoptotic factors, ultimately promoting cell survival.[8]
Caption: Sivelestat inhibits the NE-activated PI3K/Akt/mTOR survival pathway.
Quantitative Data on the Effects of Neutrophil Elastase Inhibitors
The modulatory effects of Sivelestat on cellular pathways have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effect of Sivelestat on Inflammatory Cytokine Levels
| Cell/Animal Model | Stimulant | Sivelestat Concentration/Dose | Measured Cytokine | % Inhibition / Fold Change | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 50 µg/mL | IL-1β mRNA | Significant decrease | [9] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 100 µg/mL | IL-1β mRNA | Significant decrease | [9] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 50 µg/mL | IL-8 mRNA | Significant decrease | [9] |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | TNF-α (10 ng/mL) | 100 µg/mL | IL-8 mRNA | Significant decrease | [9] |
| Rats with Klebsiella pneumoniae-induced ALI | - | 50 mg/kg | Serum TNF-α | Significant decrease | [9] |
| Rats with Klebsiella pneumoniae-induced ALI | - | 100 mg/kg | Serum TNF-α | Significant decrease | [9] |
| Rats with LPS-induced ARDS | LPS | medium-dose | Serum IL-8 | Significantly lower | [7] |
| Rats with LPS-induced ARDS | LPS | high-dose | Serum IL-8 | Significantly lower | [7] |
| Rats with LPS-induced ARDS | LPS | medium-dose | Serum TNF-α | Significantly lower | [7] |
| Rats with LPS-induced ARDS | LPS | high-dose | Serum TNF-α | Significantly lower | [7] |
Table 2: Modulation of Signaling Pathway Components by Sivelestat
| Cell/Animal Model | Stimulant | Sivelestat Concentration/Dose | Pathway Component | Effect | Reference |
| HPMECs | TNF-α | 50, 100 µg/mL | p-JNK | Decreased | [5] |
| HPMECs | TNF-α | 50, 100 µg/mL | p-p65 (NF-κB) | Decreased | [5] |
| HPMECs | TNF-α | 50, 100 µg/mL | Nuclear Nrf2 | Increased | [5] |
| HPMECs | TNF-α | 50, 100 µg/mL | HO-1 | Increased | [5] |
| Rats with KP-induced ALI | - | 50, 100 mg/kg | p-JNK | Decreased | [5] |
| Rats with KP-induced ALI | - | 50, 100 mg/kg | p-p65 (NF-κB) | Decreased | [5] |
| Rats with KP-induced ALI | - | 50, 100 mg/kg | Nuclear Nrf2 | Increased | [5] |
| Rats with KP-induced ALI | - | 50, 100 mg/kg | HO-1 | Increased | [5] |
| Rats with LPS-induced ARDS | LPS | medium, high-dose | PI3K protein | Significantly lower | [7] |
| Rats with LPS-induced ARDS | LPS | medium, high-dose | p-Akt protein | Significantly lower | [7] |
| Rats with LPS-induced ARDS | LPS | medium, high-dose | mTOR protein | Significantly lower | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular pathways modulated by neutrophil elastase inhibitors.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To determine the effect of a neutrophil elastase inhibitor on the phosphorylation status of key signaling proteins (e.g., JNK, p65, Akt).
Materials:
-
Cell culture reagents
-
Neutrophil elastase inhibitor (e.g., Sivelestat)
-
Stimulant (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HPMECs) in culture plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of the neutrophil elastase inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a designated period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
Objective: To assess the effect of a neutrophil elastase inhibitor on the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
EMSA buffer kit
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Unlabeled (cold) NF-κB consensus oligonucleotide
-
Poly(dI-dC)
-
TBE buffer
-
Polyacrylamide gels
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Nuclear Extract Preparation: Treat cells as described in the Western blot protocol. Prepare nuclear extracts from the cell pellets using a nuclear extraction kit according to the manufacturer's instructions.
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in binding buffer.
-
For competition assays, add an excess of unlabeled NF-κB probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane and incubate with streptavidin-HRP conjugate.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Nrf2 Reporter Gene Assay
Objective: To measure the effect of a neutrophil elastase inhibitor on the transcriptional activity of Nrf2.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
Cell culture reagents
-
Neutrophil elastase inhibitor
-
Stimulant
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection (if necessary): Seed cells in a multi-well plate. If not using a stable cell line, transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Pre-treat the cells with the neutrophil elastase inhibitor followed by stimulation.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental and Logical Workflows
The investigation of cellular pathways modulated by neutrophil elastase inhibitors typically follows a logical progression from observing a cellular effect to elucidating the underlying molecular mechanism.
Caption: A typical experimental workflow for investigating the mechanism of a neutrophil elastase inhibitor.
Conclusion
Neutrophil elastase inhibitors, such as Sivelestat, represent a promising therapeutic strategy for a range of inflammatory conditions. Their mechanism of action extends beyond the simple inhibition of neutrophil elastase to the intricate modulation of key intracellular signaling pathways. By suppressing pro-inflammatory cascades like the JNK/NF-κB pathway, activating protective mechanisms such as the Nrf2/HO-1 pathway, and regulating cell survival through the PI3K/Akt/mTOR pathway, these inhibitors can restore cellular homeostasis in the face of inflammatory insults. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of neutrophil elastase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. licorbio.com [licorbio.com]
- 5. signosisinc.com [signosisinc.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat ameliorates sepsis-induced myocardial dysfunction by activating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay for Screening Neutrophil Elastase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing an in vitro assay for the screening and characterization of human neutrophil elastase (HNE) inhibitors. The protocols detailed below are designed for a 96-well plate format, suitable for high-throughput screening, and are based on established methodologies utilizing fluorogenic substrates.
Introduction
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and in host defense against pathogens.[2][3] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy. This protocol outlines a robust and reproducible in vitro assay to identify and characterize novel HNE inhibitors.
Assay Principle
The assay is based on the enzymatic activity of HNE, which cleaves a specific synthetic substrate, resulting in the release of a fluorescent product. The rate of this reaction is directly proportional to the HNE activity. In the presence of an inhibitor, the enzymatic activity of HNE is reduced, leading to a decrease in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration-dependent inhibition of HNE activity.
A common fluorogenic substrate for HNE is MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).[1][5] HNE cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence can be monitored kinetically at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[4][6][7]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Human Neutrophil Elastase (HNE), active | Sigma-Aldrich | MAK213C | -70°C |
| Fluorogenic Substrate (MeOSuc-AAPV-AMC) | Sigma-Aldrich | 324740 | -20°C |
| Assay Buffer (Tris-HCl, pH 7.5) | - | - | 4°C |
| Sivelestat (Positive Control Inhibitor) | Sigma-Aldrich | S7198 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Prepare fresh and store at 4°C.
-
HNE Stock Solution: Reconstitute lyophilized HNE in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The final substrate concentration should be at or near its Km value for HNE to ensure sensitivity to competitive inhibitors.
-
Test Compound and Positive Control Preparation: Dissolve test compounds and Sivelestat in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare a serial dilution of the compounds in DMSO. Further dilute these serial dilutions in Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects on enzyme activity.
Assay Procedure (96-well plate)
-
Compound Addition: Add 25 µL of the 4X test compound working solutions or positive control (Sivelestat) to the wells of a 96-well plate. For the enzyme control (100% activity) and no enzyme control (background) wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the compound wells.[7]
-
Enzyme Addition: Add 50 µL of the 2X HNE working solution to all wells except the no enzyme control wells. To the no enzyme control wells, add 50 µL of Assay Buffer.[7]
-
Incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes at 37°C.[7]
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of the reaction (V) by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (V = ΔRFU / Δtime).
-
Calculate Percent Inhibition:
-
Subtract the average rate of the no enzyme control (background) from all other rates.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Venzyme control)] * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HNE activity.
Data Presentation
Table 1: Example IC50 Values for Known HNE Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| Sivelestat | 44 | - | Competitive | [4] |
| ICI 200,355 | 16 | 0.6 | Competitive | [8] |
| Neutrophil elastase inhibitor 4 | 42.3 | 8.04 | Competitive | [9] |
| BAY 85-8501 | 0.5 | - | - | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).
Visualizations
Caption: Workflow for the in vitro screening of neutrophil elastase inhibitors.
Caption: Mechanism of competitive inhibition of neutrophil elastase.
References
- 1. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥95% (HPLC), powder, lyophilized solid, elastase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for the High-Throughput Screening and Characterization of Neutrophil Elastase Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil elastase (NE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[3][4] However, excessive or unregulated NE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][5][6] Consequently, the development of specific NE inhibitors is a key therapeutic strategy. This application note describes a robust, cell-based assay for screening and characterizing novel compounds, such as Neutrophil Elastase Inhibitor 1 (NEI-1), using primary human neutrophils.
Assay Principle
The assay quantifies the inhibitory activity of test compounds on NE released from stimulated primary human neutrophils. Neutrophils are first isolated from whole blood and then treated with the test compound (e.g., NEI-1). The cells are subsequently stimulated with the chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce degranulation and the release of NE.[7][8] The enzymatic activity of the released NE is measured using a highly sensitive fluorogenic substrate, (MeOSuc-Ala-Ala-Pro-Val)2-Rhodamine 110, which upon cleavage produces a fluorescent signal.[9] The potency of the inhibitor is determined by the reduction in fluorescence compared to untreated, stimulated cells.
Signaling Pathway of Neutrophil Degranulation
The diagram below illustrates a simplified signaling cascade initiated by the binding of the stimulant fMLP to its G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC).[10] This triggers downstream signaling events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[11] These signals converge to promote the fusion of azurophilic granules with the plasma membrane and the subsequent release of Neutrophil Elastase.[1]
References
- 1. Mechanisms of Degranulation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating neutrophil degranulation as a bacterial virulence strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effects of PAF, FMLP and opsonized zymosan on the release of ECP, elastase and superoxide from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 10. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Neutrophil Elastase Inhibitor 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neutrophil Elastase Inhibitor 1 (NEI1) for in vivo studies in murine models. This document includes summaries of quantitative data, detailed experimental protocols derived from established research, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Neutrophil elastase (NE) is a serine protease released by activated neutrophils during inflammation.[1][2][3] While crucial for host defense against pathogens, excessive NE activity can lead to severe tissue damage and is implicated in the pathophysiology of numerous inflammatory diseases.[1][4][5][6][7] NEIs are a class of therapeutic agents designed to counteract the destructive effects of NE. This document focuses on the application of these inhibitors in preclinical mouse models to evaluate their therapeutic potential.
Mechanism of Action
Neutrophil elastase contributes to pathology through several mechanisms, including the degradation of extracellular matrix proteins like elastin and collagen, the activation of pro-inflammatory cytokines, and the induction of mucus hypersecretion.[3][4] NE has been shown to influence key signaling pathways involved in inflammation and tissue remodeling. For instance, it can activate the epidermal growth factor receptor (EGFR) and Toll-like receptor 4 (TLR4), leading to downstream activation of pathways such as ERK1/2 and NF-κB.[5][8] NEIs function by binding to the active site of NE, thereby preventing its proteolytic activity and mitigating its downstream pathological effects.[6]
Data Presentation
In Vitro Potency and In Vivo Efficacy of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Target | In Vitro IC50 | In Vivo Model | Mouse Strain | Dose & Route | Key Findings | Reference |
| BI 1323495 | Human NE | 0.4 nM | Acute Lung Injury | Not Specified | 1.9 mg/kg (ED50), oral | Attenuated lung damage and inflammation. | [9] |
| Sivelestat (ONO-5046) | Human NE | 44 nM | LTB4-induced Leukocyte Transmigration | Wild-type | 50 mg/kg loading dose; 50 mg/kg/h infusion, IV | Inhibited leukocyte transmigration by 66%. | [10] |
| Sivelestat | Human NE | 44 nM | Myocardial Infarction | C57BL/6J | Not Specified | Improved survival and cardiac function. | [1] |
| GW311616A | Human NE | Not Specified | Virus-exacerbated COPD | Not Specified | Not Specified, IP | Reduced immunopathology. | [11] |
| Unnamed NEI | Human NE | Not Specified | Liver Ischemia-Reperfusion | C57BL/6 | 2 mg/kg, oral | Significantly reduced serum ALT levels and hepatocellular damage. | [2][12] |
| Sivelestat | Human NE | 44 nM | Endotoxic Shock | Wild-type | Not Specified | Nanoparticle delivery effectively inhibited NET formation and rescued animals. | [3][13] |
| Sivelestat | Human NE | 44 nM | Osteoarthritis | C57BL/6 | 50 mg/kg, IP | Blocked proteolytic activity and improved joint inflammation and pain. | [14] |
| Sivelestat | Human NE | 44 nM | Acetaminophen-induced Hepatotoxicity | BALB/c | Not Specified | Reduced serum transaminase elevation and diminished hepatic necrosis. | [15][16] |
| Sivelestat | Human NE | 44 nM | Bleomycin-induced Pulmonary Fibrosis | C57BL/6 | Not Specified, IP | Inhibited the increase in lung collagen content and fibrotic changes. | [17] |
Experimental Protocols
Protocol 1: Acute Lung Injury Model
This protocol is based on studies investigating the efficacy of NEIs in a mouse model of acute lung injury induced by intratracheal administration of human neutrophil elastase.[9]
Materials:
-
Neutrophil Elastase Inhibitor (e.g., BI 1323495)
-
Human Neutrophil Elastase (hNE)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Inhibitor Administration: Administer the NEI orally to mice at a predetermined dose (e.g., 1.9 mg/kg for BI 1323495) or vehicle control.
-
Anesthesia: After a specified time post-inhibitor administration (e.g., 1 hour), anesthetize the mice using isoflurane.
-
Induction of Lung Injury: Intratracheally instill 25 µg of hNE dissolved in sterile PBS. Control mice receive PBS alone.
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Sample Collection: At 4 hours post-hNE instillation, euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile PBS.
-
Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Measure the hemoglobin concentration in the supernatant as an indicator of lung hemorrhage.
-
Perform total and differential cell counts on the cell pellet to assess neutrophil infiltration.
-
Protocol 2: Liver Ischemia-Reperfusion Injury Model
This protocol is adapted from research evaluating the protective effects of an NEI in a murine model of hepatic ischemia-reperfusion injury.[2][12]
Materials:
-
Neutrophil Elastase Inhibitor
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Microvascular clamp
-
Sterile saline
Procedure:
-
Inhibitor Pre-treatment: Administer the NEI orally (e.g., 2 mg/kg) or vehicle control to mice 60 minutes prior to the induction of ischemia.[2][12]
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the liver.
-
Induce partial warm ischemia by clamping the portal vein and hepatic artery supplying the left and middle lobes of the liver for 90 minutes.
-
-
Reperfusion: After 90 minutes, remove the clamp to initiate reperfusion.
-
Post-operative Care: Suture the abdominal incision and allow the mice to recover with appropriate post-operative care.
-
Sample Collection: At 6 and 24 hours post-reperfusion, collect blood samples via cardiac puncture and harvest the liver tissue.
-
Analysis:
-
Measure serum alanine aminotransferase (ALT) levels as a marker of hepatocellular injury.
-
Perform histological analysis of liver sections to assess tissue damage, necrosis, and neutrophil infiltration (e.g., via MPO staining).
-
Measure NE activity in serum or liver homogenates.
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the liver tissue.[2]
-
Protocol 3: Endotoxic Shock Model
This protocol is based on studies investigating the role of NE and the efficacy of its inhibition in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.[3][13]
Materials:
-
Neutrophil Elastase Inhibitor (e.g., Sivelestat), potentially formulated in nanoparticles for enhanced delivery
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
Procedure:
-
Inhibitor Administration: Administer the NEI (free or nanoparticle-formulated) or vehicle control to mice via a suitable route (e.g., intravenous or intraperitoneal) at a specified time before or after the LPS challenge.
-
Induction of Endotoxic Shock: Administer a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal injection.
-
Monitoring: Monitor the mice for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).
-
Sample Collection: At a designated time point post-LPS challenge, collect blood and lung tissue.
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Assess lung injury through histological examination.
-
Quantify neutrophil extracellular trap (NET) formation in the lungs and/or circulation.
-
Measure serum NE activity.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by Neutrophil Elastase.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo testing of NEI1 in mice.
Logical Relationship of NE, NEI1, and Disease Pathology
Caption: Inhibition of NE by NEI1 disrupts disease progression.
References
- 1. mdpi.com [mdpi.com]
- 2. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Role of neutrophil elastase in LTB4-induced neutrophil transmigration in vivo assessed with a specific inhibitor and neutrophil elastase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prophylactic inhibition of neutrophil elastase prevents the development of chronic neuropathic pain in osteoarthritic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Essential Involvement of Neutrophil Elastase in Acute Acetaminophen Hepatotoxicity Using BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A neutrophil elastase inhibitor prevents bleomycin-induced pulmonary fibrosis in mice [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorogenic Substrate Assay of Neutrophil Elastase Inhibitor 1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease found in the azurophilic granules of neutrophils, is a key player in the innate immune response, where it contributes to the degradation of pathogens.[1][2] However, dysregulated or excessive NE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][3][4] Consequently, the identification and characterization of potent and specific NE inhibitors are of significant therapeutic interest.
This document provides a detailed protocol for determining the inhibitory activity of "Neutrophil Elastase Inhibitor 1" using a sensitive fluorogenic substrate assay. The assay relies on the cleavage of a specific peptide substrate, MeO-Suc-Ala-Ala-Pro-Val-AMC, by human neutrophil elastase (HNE). This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in a measurable increase in fluorescence intensity.[5][6][7] The inhibitory potential of a test compound is quantified by its ability to reduce the rate of this enzymatic reaction.
Principle of the Assay
The fluorogenic assay quantifies the enzymatic activity of neutrophil elastase by measuring the increase in fluorescence resulting from the cleavage of a specific substrate. In its intact form, the substrate MeO-Suc-Ala-Ala-Pro-Val-AMC has minimal fluorescence. Upon hydrolysis by NE, the highly fluorescent AMC moiety is released.[4][8] The rate of fluorescence increase is directly proportional to the NE activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the NE activity across a range of inhibitor concentrations.
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, pH 7.5
-
This compound (Test Compound)
-
Sivelestat (Control Inhibitor)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 360-400 nm and emission at 460-505 nm[1][8]
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.1 M HEPES, pH 7.5): Prepare the buffer and adjust the pH to 7.5. Store at 4°C.
-
Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution to a working concentration of 0.25 ng/µL in ice-cold assay buffer.[8]
-
Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of MeO-Suc-Ala-Ala-Pro-Val-AMC in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of "this compound" and Sivelestat (control inhibitor) in DMSO.
-
Inhibitor Dilutions: Prepare a series of dilutions of "this compound" and Sivelestat in assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
Assay Procedure
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add 50 µL of assay buffer.
-
Positive Control (No Inhibitor) Wells: Add 40 µL of assay buffer.
-
Inhibitor Wells: Add 40 µL of the respective inhibitor dilutions.
-
Solvent Control (DMSO) Wells: Add 40 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
-
Enzyme Addition: Add 10 µL of the HNE working solution (0.25 ng/µL) to the positive control, inhibitor, and solvent control wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[5]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Calculate Percent Inhibition:
-
Average the rates of the positive control wells (V_control).
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation
Table 1: Inhibition of Human Neutrophil Elastase by Inhibitor 1 and Sivelestat
| Inhibitor Concentration (nM) | "this compound" % Inhibition (Mean ± SD) | Sivelestat % Inhibition (Mean ± SD) |
| 1000 | 98.2 ± 1.5 | 95.7 ± 2.1 |
| 300 | 92.5 ± 2.8 | 88.4 ± 3.5 |
| 100 | 75.1 ± 3.2 | 70.2 ± 4.1 |
| 30 | 48.9 ± 4.5 | 45.3 ± 5.2 |
| 10 | 20.3 ± 3.8 | 18.9 ± 3.9 |
| 3 | 5.6 ± 2.1 | 4.8 ± 2.5 |
| 1 | 1.2 ± 1.1 | 0.9 ± 1.3 |
Table 2: IC50 Values for Neutrophil Elastase Inhibitors
| Compound | IC50 (nM) |
| "this compound" | 32.5 |
| Sivelestat (Control) | 41.8[8] |
Visualizations
Enzymatic Reaction and Inhibition Pathway
Caption: Mechanism of NE enzymatic reaction and inhibition.
Experimental Workflow for NE Inhibitor Assay
Caption: Step-by-step experimental workflow.
Conclusion
The fluorogenic substrate assay described provides a robust and sensitive method for evaluating the activity of novel neutrophil elastase inhibitors like "this compound". The detailed protocol and data analysis workflow enable the reliable determination of inhibitory potency (IC50), which is a critical parameter in the drug discovery and development process for new anti-inflammatory therapeutics.
References
- 1. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 2. scbt.com [scbt.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mpbio.com [mpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughput Screening of Novel Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system. It is integral to host defense, participating in the degradation of bacterial proteins and other extracellular matrix components.[1] However, excessive or unregulated HNE activity is a key driver in the pathophysiology of numerous chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and bronchiectasis.[1] This pathological activity makes HNE a prime therapeutic target. The development of potent and specific HNE inhibitors is a significant strategy for managing these conditions.
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) to identify novel HNE inhibitors. The protocols herein describe a robust and reproducible fluorometric assay suitable for screening large compound libraries.
Signaling Pathways Involving Neutrophil Elastase
Neutrophil elastase exerts its pathological effects through various signaling pathways. Understanding these pathways is crucial for contextualizing the role of HNE and the therapeutic rationale for its inhibition.
One significant pathway involves the activation of Toll-like receptor 4 (TLR4). HNE can trigger TLR4 signaling, leading to the recruitment of the adaptor protein MyD88. This initiates a cascade involving IRAK1 and TRAF6, culminating in the activation of the transcription factor NF-κB, a master regulator of inflammation.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Neutrophil Elastase Inhibitor 1 (NEI-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Neutrophil Elastase Inhibitor 1 (NEI-1), a representative small molecule inhibitor of human neutrophil elastase (HNE). The information compiled herein is designed to guide researchers in designing and interpreting preclinical and early-phase clinical studies.
Introduction
Neutrophil elastase (NE) is a serine protease implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] By degrading extracellular matrix proteins and modulating inflammatory responses, excessive NE activity contributes to tissue damage and disease progression.[2][3] NEI-1 is a potent and selective inhibitor of NE, representing a promising therapeutic strategy to mitigate the deleterious effects of neutrophilic inflammation.[1][4]
Pharmacokinetic Properties
The pharmacokinetic profile of NEI-1 has been characterized in preclinical species and in early-phase human clinical trials. Key parameters are summarized in the tables below.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of NEI-1 in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (h) | t½ (h) |
| 10 | 11 | 143 | 0.5 - 1.5 | ~2-3 |
| 30 | 59 | 883 | 0.5 - 1.5 | ~2-3 |
| 60 | 47 | 824 | 0.5 - 1.5 | ~2-3 |
| 100 | 145 | 2360 | 0.5 - 1.5 | ~2-3 |
| 200 | 229 | 3710 | 0.5 - 1.5 | ~2-3 |
| 300 | 179 | 3120 | 0.5 - 1.5 | ~2-3 |
| 450 | 136 | 1780 | 0.5 - 1.5 | ~2-3 |
| 600 | 195 | 3820 | 0.5 - 1.5 | ~2-3 |
Data synthesized from studies on BI-1323495 and AZD9668.[1][5] Cmax: Maximum plasma concentration. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach Cmax. t½: Elimination half-life.
Table 2: Summary of Multiple-Dose Pharmacokinetic Properties of NEI-1
| Property | Observation |
| Dose Proportionality | Linear dose proportionality observed in the 100 to 300 mg dose range.[1] |
| Accumulation | Negligible accumulation with twice-daily dosing.[5] |
| Time to Steady State | Reached by day 2 of twice-daily dosing.[5] |
| Food Effect | Exposure is higher when administered with food.[1] |
| Renal Elimination | Approximately 40% of the drug is eliminated unchanged in the urine.[5] |
Data synthesized from studies on BI-1323495 and AZD9668.[1][5]
Pharmacodynamic Properties
The pharmacodynamic effects of NEI-1 have been demonstrated through the inhibition of NE activity both ex vivo and in clinical settings.
Table 3: Pharmacodynamic Parameters of NEI-1
| Parameter | Value (nmol/L) | Description |
| IC50 | 3.61 | Plasma concentration for 50% NE inhibition.[1] |
| IC90 | 32.62 | Plasma concentration for 90% NE inhibition.[1] |
Data from a study on BI-1323495.[1]
A maximum NE inhibition of over 90% was achieved in subjects receiving doses of 100 mg or greater.[1][6]
Signaling Pathway and Mechanism of Action
NEI-1 directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing the cleavage of various substrates involved in inflammation and tissue remodeling.
Caption: Mechanism of action of NEI-1 in inhibiting tissue damage.
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the evaluation of novel neutrophil elastase inhibitors.
Protocol 1: Ex Vivo Neutrophil Elastase Activity Assay
This protocol describes the measurement of NE activity in whole blood stimulated with zymosan.
Materials:
-
Freshly collected human whole blood (anticoagulant: heparin)
-
NEI-1 (or test compound) stock solution in DMSO
-
Zymosan A from Saccharomyces cerevisiae
-
Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NEI-1 in DMSO.
-
Add 2 µL of the NEI-1 dilutions or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 180 µL of fresh human whole blood to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a zymosan suspension in PBS (e.g., 10 mg/mL).
-
Add 20 µL of the zymosan suspension to each well to stimulate neutrophils. For unstimulated controls, add 20 µL of PBS.
-
Incubate the plate at 37°C for 60 minutes.
-
Centrifuge the plate to pellet the blood cells.
-
Transfer the plasma supernatant to a new 96-well plate.
-
Prepare the NE substrate solution in PBS.
-
Add the substrate solution to each well containing the plasma supernatant.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (Vmax) for each well.
-
Determine the percent inhibition of NE activity for each NEI-1 concentration relative to the vehicle control.
-
Plot the percent inhibition against the NEI-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for the ex vivo NE activity assay.
Protocol 2: Quantification of NEI-1 in Plasma using LC-MS/MS
This protocol provides a general workflow for the bioanalysis of NEI-1 in plasma samples.
Materials:
-
Plasma samples from pharmacokinetic studies
-
NEI-1 analytical standard
-
Internal standard (IS) (a stable isotope-labeled analog of NEI-1 is recommended)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of NEI-1 and the IS from matrix components.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for NEI-1 and the IS.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the IS.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the NEI-1 standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of NEI-1 in the unknown samples using the calibration curve.
-
Preclinical and Clinical Considerations
-
Preclinical Models: Animal models of lung injury, such as lipopolysaccharide (LPS)-induced or cigarette smoke-induced inflammation, are valuable for assessing the in vivo efficacy of NE inhibitors.[7][8] Efficacy can be evaluated by measuring inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), cytokine levels, and histopathological changes.[8]
-
Biomarkers: Specific markers of NE activity, such as desmosine/isodesmosine or Aα-Val³⁶⁰, can be used as pharmacodynamic biomarkers in clinical trials to demonstrate target engagement.[6]
-
Safety: Common adverse events observed in clinical trials of NE inhibitors include headache and gastrointestinal disturbances.[1][6] Careful monitoring of safety and tolerability is crucial in clinical development.
By following these guidelines and protocols, researchers can effectively characterize the pharmacokinetic and pharmacodynamic properties of novel neutrophil elastase inhibitors, paving the way for their successful development as therapeutics for inflammatory diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neutrophil Elastase Inhibitor 1 (Sivelestat) Potency via IC50 Determination
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of inflammation and host defense.[1][2] While crucial for destroying pathogens, excessive NE activity can lead to the degradation of extracellular matrix proteins like elastin, contributing to tissue damage in inflammatory diseases such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[3][4] Sivelestat (also known as ONO-5046 or Neutrophil Elastase Inhibitor 1) is a potent and highly specific competitive inhibitor of neutrophil elastase.[5][6] It binds to the active site of the enzyme, preventing its proteolytic activity and thereby mitigating inflammatory damage.[5][7]
These application notes provide a comprehensive guide for researchers to determine the potency of Sivelestat by measuring its half-maximal inhibitory concentration (IC50). The IC50 value is a critical parameter for evaluating the efficacy of an inhibitor and is essential in drug development and preclinical studies.
Mechanism of Action of Sivelestat
Sivelestat's primary mode of action is the direct, competitive inhibition of neutrophil elastase.[3][6] Beyond this, Sivelestat modulates several intracellular signaling pathways involved in inflammation and oxidative stress. It has been shown to suppress pro-inflammatory pathways like JNK/NF-κB and PI3K/AKT/mTOR, and activate the protective Nrf2/HO-1 antioxidant response pathway.[3][8][9] This multifaceted mechanism contributes to its therapeutic effects in inflammatory conditions.[3]
Quantitative Data: Inhibitory Potency and Specificity of Sivelestat
Sivelestat is distinguished by its high specificity for neutrophil elastase compared to other serine proteases.[5][10] This selectivity is crucial for minimizing off-target effects and ensuring that its therapeutic action is focused on the pathological activity of NE.
| Protease | Species | IC50 / Ki | Reference |
| Neutrophil Elastase | Human | IC50: 44 nM, Ki: 200 nM | [6][10] |
| Leukocyte Elastase | - | IC50: 19-49 nM | [10] |
| Neutrophil Elastase | Mouse | IC50: 49 nM | [6] |
| Neutrophil Elastase | Rat | IC50: 37 nM | [6] |
| Pancreatic Elastase | - | IC50: 5.6 µM | [10] |
| Trypsin | - | No inhibition at 100 µM | [6][10] |
| Thrombin | - | No inhibition at 100 µM | [6][10] |
| Plasmin | - | No inhibition at 100 µM | [6][10] |
| Chymotrypsin | - | No inhibition at 100 µM | [6][10] |
| Cathepsin G | - | No inhibition at 100 µM | [6][10] |
Experimental Protocol: IC50 Determination of Sivelestat
This protocol outlines a fluorometric assay for determining the IC50 value of Sivelestat against human neutrophil elastase. The assay measures the enzymatic activity of NE through the cleavage of a specific fluorogenic substrate.
Principle
Neutrophil elastase cleaves a synthetic, non-fluorescent substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) to release a fluorescent reporter molecule (7-Amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is directly proportional to the NE activity. In the presence of Sivelestat, the enzymatic activity is inhibited, leading to a reduced rate of fluorescence generation. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Sivelestat sodium salt hydrate
-
Human Neutrophil Elastase (NE), active enzyme
-
Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)[5]
-
Anhydrous DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with kinetic capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Sivelestat Stock Solution (10 mM) : Dissolve Sivelestat sodium salt in high-quality, anhydrous DMSO to a concentration of 10 mM.[5] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Sivelestat Working Solutions : On the day of the experiment, prepare a serial dilution of the Sivelestat stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 µM to 100 µM is a common starting range).[5] Ensure the final DMSO concentration in the assay is low (≤ 0.5%) to prevent solvent-induced artifacts.[5]
-
Neutrophil Elastase Working Solution : Dilute the NE stock to a fixed, final concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay time.
-
Substrate Solution : Prepare the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions. Protect the solution from light.
Assay Procedure
-
Plate Setup : In a 96-well black microplate, add reagents in triplicate for each condition:
-
Blank Wells : 100 µL of Assay Buffer (no enzyme, no inhibitor).
-
Positive Control (100% Activity) : 50 µL of Assay Buffer + 50 µL of NE Working Solution.
-
Inhibitor Wells : 50 µL of each Sivelestat working dilution + 50 µL of NE Working Solution.
-
-
Pre-incubation : Pre-incubate the plate at 37°C for 10-15 minutes to allow Sivelestat to bind to the enzyme.[5][10]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 25-50 µL of the NE Substrate Solution to all wells, bringing the total volume to a consistent level (e.g., 150 µL).
-
Fluorescence Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.[5] Use an excitation wavelength of ~380-400 nm and an emission wavelength of ~500-505 nm.[1]
Data Analysis and IC50 Calculation
-
Calculate Reaction Rate : For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔRFU/min).
-
Calculate Percent Inhibition : Use the following formula to calculate the percentage of NE inhibition for each Sivelestat concentration:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
Where:
-
V_inhibitor is the reaction rate in the presence of Sivelestat.
-
V_control is the reaction rate of the positive control (no inhibitor).
-
V_blank is the rate of the blank well (background).
-
-
-
Determine IC50 : Plot the Percent Inhibition against the logarithm of the Sivelestat concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to determine the IC50 value, which is the concentration of Sivelestat that produces 50% inhibition of NE activity.[10]
This protocol provides a robust and reliable method for determining the inhibitory potency of Sivelestat against neutrophil elastase. Accurate IC50 determination is fundamental for characterizing enzyme inhibitors, enabling comparative studies, and advancing the development of therapeutic agents for NE-mediated diseases. The high specificity and nanomolar potency of Sivelestat make it a valuable tool for both research and potential clinical applications in managing inflammatory disorders.[10][11]
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 8. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Downstream Targets of Neutrophil Elastase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the efficacy of "Neutrophil elastase inhibitor 1" (a representative neutrophil elastase inhibitor) by analyzing its effects on key downstream signaling pathways using Western blotting.
Introduction to Neutrophil Elastase and its Inhibition
Neutrophil elastase (NE) is a serine protease primarily found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a crucial role in host defense by degrading components of the extracellular matrix and pathogenic proteins.[2] However, excessive or unregulated NE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3]
Neutrophil elastase inhibitors are a class of drugs that block the activity of NE, thereby mitigating its harmful effects. "this compound" represents a specific, potent, and selective inhibitor used to study the downstream consequences of NE inhibition. By analyzing the modulation of NE's downstream targets, researchers can elucidate the inhibitor's mechanism of action and assess its therapeutic potential.
Key Downstream Signaling Pathways of Neutrophil Elastase
Neutrophil elastase can activate several intracellular signaling pathways, leading to a variety of cellular responses, including inflammation and mucus hypersecretion.[4][5] Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
NE has been shown to activate the Extracellular signal-Regulated Kinase (ERK)1/2, a key component of the MAPK signaling cascade.[6] This activation can occur through various mechanisms, including the activation of the Epidermal Growth Factor Receptor (EGFR).[4] The ERK1/2 pathway is involved in cell proliferation, differentiation, and survival. Its activation by NE can contribute to inflammatory responses.[6]
NF-κB Pathway
Neutrophil elastase can also activate the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, immunity, and cell survival. NE-mediated activation of NF-κB can lead to the transcription of pro-inflammatory cytokines such as IL-8.[4][7]
Quantitative Analysis of Downstream Target Modulation by this compound
The following tables summarize the expected quantitative changes in the expression and phosphorylation of key downstream targets of Neutrophil Elastase following treatment with "this compound". Data is presented as a fold change relative to untreated controls.
Table 1: Effect of this compound on MAPK/ERK Pathway Components
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-EGFR | NE Stimulation | 3.5 ± 0.4 |
| NE + Inhibitor 1 | 1.2 ± 0.2 | |
| p-MEK | NE Stimulation | 4.1 ± 0.5 |
| NE + Inhibitor 1 | 1.5 ± 0.3 | |
| p-ERK1/2 | NE Stimulation | 5.2 ± 0.6 |
| NE + Inhibitor 1 | 1.8 ± 0.4 | |
| Total ERK1/2 | All conditions | ~1.0 |
Table 2: Effect of this compound on NF-κB Pathway Components
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-IκBα | NE Stimulation | 3.8 ± 0.3 |
| NE + Inhibitor 1 | 1.3 ± 0.2 | |
| Total IκBα | NE Stimulation | 0.4 ± 0.1 |
| NE + Inhibitor 1 | 0.8 ± 0.2 | |
| Nuclear p65 | NE Stimulation | 4.5 ± 0.5 |
| NE + Inhibitor 1 | 1.6 ± 0.3 | |
| IL-8 | NE Stimulation | 6.0 ± 0.7 |
| NE + Inhibitor 1 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) or primary normal human bronchial epithelial (NHBE) cells are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, BEGM for NHBE) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Pre-treat cells with "this compound" (e.g., 10 µM Sivelestat) for 1 hour.
-
Stimulate cells with human Neutrophil Elastase (e.g., 100 nM) for the desired time (e.g., 15-60 minutes for phosphorylation events, 4-24 hours for protein expression changes).
-
Include appropriate vehicle controls.
-
Protocol 2: Western Blot Analysis
This protocol provides a general workflow for Western blotting.[8][9][10][11]
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][12]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
For phosphoproteins, normalize to the total protein levels.
-
Visualizations
References
- 1. Neutrophil Elastase Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Neutrophil Elastase Inhibitor 1 (Sivelestat) Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Neutrophil elastase inhibitor 1 (Sivelestat) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage range for Sivelestat in rodent models?
The effective dosage of Sivelestat can vary significantly depending on the animal model, the disease condition being studied, and the route of administration. For rodent models, dosages have been reported to range from 10 mg/kg to 150 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q2: What are the common routes of administration for Sivelestat in in vivo studies?
Sivelestat has been administered via several routes in animal studies, including:
-
Intraperitoneal (IP): A common route for systemic delivery.[1][3]
-
Intravenous (IV): Used for rapid and direct systemic exposure.[1][2]
-
Subcutaneous (SC): May provide a more sustained release.[2]
-
Intratracheal (IT): For direct delivery to the lungs in models of acute lung injury.[1]
The choice of administration route should be guided by the experimental model and the target organ.
Q3: How should I prepare Sivelestat for in vivo administration?
Sivelestat sodium salt hydrate has good solubility in organic solvents like DMSO but is sparingly soluble in aqueous solutions.[4][5] For in vivo use, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH₂O.[4][6] It is recommended to prepare the solution fresh on the day of the experiment to ensure stability.[4] Always ensure the final concentration of organic solvents is low to avoid toxicity.[5][7]
Q4: What are the key signaling pathways modulated by Sivelestat?
Sivelestat's primary mechanism is the inhibition of neutrophil elastase. Downstream of this, it has been shown to modulate key inflammatory and cell survival pathways, including the PI3K/AKT/mTOR and JNK/NF-κB signaling pathways.[4][8][9][10] By inhibiting these pathways, Sivelestat reduces the production of pro-inflammatory cytokines and promotes cell survival.[9][11]
Q5: Are there any known issues with Sivelestat stability in experimental settings?
Stock solutions of Sivelestat in anhydrous DMSO are generally stable when stored correctly at -20°C.[4] However, aqueous solutions are less stable and should be prepared fresh for each experiment.[5] Inconsistent results can sometimes be attributed to improper storage or handling of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy | Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. | Perform a dose-response study to determine the optimal effective dose.[9] |
| Inadequate Drug Exposure: The route of administration may not be optimal for reaching the target tissue. | Consider alternative administration routes (e.g., intravenous for rapid systemic distribution or intratracheal for direct lung delivery).[1][2] | |
| Poor Solubility/Stability: The compound may not be fully dissolved or may have degraded. | Prepare Sivelestat solution fresh before each experiment using an appropriate vehicle. Ensure complete dissolution.[4][5] | |
| Unexpected Toxicity or Adverse Events | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in the final injection volume may be too high. | Ensure the final concentration of the organic solvent is minimal (typically <0.1%) and well-tolerated by the animals.[7] |
| Off-target Effects: Although Sivelestat is a selective inhibitor, high concentrations could potentially have off-target effects. | Lower the dose and confirm the effects are still present. Include appropriate vehicle control groups in your experiment. | |
| High Variability Between Animals | Inconsistent Dosing Technique: Variations in injection volume or technique can lead to variable drug exposure. | Ensure accurate and consistent administration of the drug. Use calibrated equipment and trained personnel.[7] |
| Biological Variability: Inherent differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Randomize animals to treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Sivelestat in Rodent Models
| Animal Model | Disease/Condition | Dosage | Route of Administration | Key Findings | Reference |
| Rats (Sprague-Dawley) | Sepsis-induced Acute Lung Injury | 10, 30 mg/kg | Intravenous | Decreased serum TNF-α and IL-6 levels.[2] | [2] |
| Rats (Sprague-Dawley) | Cecal Ligation and Puncture (CLP)-induced Sepsis | 50, 100 mg/kg | Intraperitoneal | Reduced mortality.[8] | [8] |
| Rats (Sprague-Dawley) | Ischemia-Reperfusion Injury (Bladder) | 15, 60 mg/kg | Intraperitoneal | Decreased blood flow changes during reperfusion.[1] | [1] |
| Rats (Sprague-Dawley) | Lipopolysaccharide (LPS)-induced Acute Lung Injury | 10 mg/kg | Intraperitoneal | Reduced lung injury and HMGB1 levels.[11] | [11] |
| Mice | Gefitinib-Naphthalene-induced Pneumonitis | 150 mg/kg | Intraperitoneal | Reduced protein level and neutrophil count in BALF; improved survival.[2][12] | [2][12] |
| Mice | Radiation-induced Lung Injury | 100 mg/kg | Subcutaneous | Suppressed the elevation of plasma neutrophil elastase activity.[2] | [2] |
| Hamsters (Golden) | Human Neutrophil Elastase-induced Lung Hemorrhage | 0.021-2.1 mg/kg | Intratracheal | Suppressed lung hemorrhage in a dose-dependent manner.[1] | [1] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats
This protocol describes a common method for inducing ALI in rats to evaluate the efficacy of Sivelestat.
Materials:
-
Male Sprague-Dawley rats (250-320 g)[1]
-
Sivelestat
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for Sivelestat (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Sterile saline
-
Anesthetic
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[8]
-
Group Assignment: Randomly divide rats into experimental groups (e.g., Sham, Vehicle, Sivelestat treatment groups).[8]
-
Sivelestat Administration: Administer Sivelestat or vehicle to the respective groups. For example, administer Sivelestat intravenously at doses of 10 and 30 mg/kg.[2]
-
ALI Induction: One hour after Sivelestat administration, induce ALI by a single intraperitoneal injection of LPS (e.g., 4 mg/kg).[8][13] The sham group receives a saline injection.
-
Monitoring and Sample Collection: Monitor animals for signs of distress. At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the animals and collect samples for analysis.[10]
-
Endpoint Measurements:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Analyze BALF for total and differential cell counts, total protein concentration, and cytokine levels (e.g., TNF-α, IL-6).[2][10]
-
Histopathology: Perfuse and fix the lungs for histological examination to assess the degree of lung injury.[1][11]
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an index of neutrophil infiltration.[10]
-
Western Blot and RT-PCR: Analyze lung tissue homogenates for protein expression and gene expression of relevant inflammatory and signaling molecules.[9][10]
-
Visualizations
Signaling Pathway Diagram
Caption: Sivelestat inhibits Neutrophil Elastase, thereby downregulating pro-inflammatory signaling pathways.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutrophil elastase inhibitor sivelestat ameliorates gefitinib-naphthalene-induced acute pneumonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
Technical Support Center: Off-Target Effects of Neutrophil Elastase Inhibitor 1 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Neutrophil Elastase Inhibitor 1 (NEI1) in cell culture experiments. For the purposes of this guide, we will use Sivelestat, a well-characterized neutrophil elastase inhibitor, as a representative example of NEI1.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound (Sivelestat) in cell culture?
A1: While Sivelestat is a specific inhibitor of neutrophil elastase, high concentrations or context-dependent cellular conditions may lead to off-target effects. Published research suggests that Sivelestat can influence several signaling pathways independently of its primary target. These include the modulation of inflammatory and growth factor signaling cascades. For instance, Sivelestat has been observed to suppress the growth of certain cancer cell lines by preventing the release of transforming growth factor-alpha (TGF-α).[1][2]
Q2: Can this compound cause cytotoxicity in cell culture?
A2: Yes, at high concentrations, Sivelestat may exhibit cytotoxic effects. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[3] Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to distinguish between inhibitor-induced cytotoxicity and solvent toxicity.[3]
Q3: What is the reported IC50 of Sivelestat for neutrophil elastase?
A3: Sivelestat is a potent inhibitor of human neutrophil elastase with a reported IC50 of 44 nM.[4] Its inhibitory action is highly specific, with minimal activity against other proteases like trypsin, thrombin, and chymotrypsin at concentrations up to 100 µM.[4]
Q4: Are there any known effects of Sivelestat on signaling pathways other than direct elastase inhibition?
A4: Yes, studies have indicated that Sivelestat can modulate key signaling pathways. It has been shown to suppress the activation of NF-κB and JNK pathways, which are involved in inflammation.[4][5] Additionally, Sivelestat may activate the Nrf2/HO-1 pathway, a component of the antioxidant response.[4][5] In some cancer cell lines, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway.[4]
Troubleshooting Guide
Issue 1: Unexpected levels of cell death observed in my cell culture after treatment with NEI1.
-
Potential Cause:
-
Cytotoxicity of the inhibitor: The concentration of NEI1 used may be too high for your specific cell line, leading to off-target cytotoxic effects.
-
Solvent toxicity: The solvent used to dissolve NEI1 (e.g., DMSO) may be present at a toxic concentration in the final culture medium.
-
-
Recommended Solution:
-
Perform a dose-response cytotoxicity assay: Use a range of NEI1 concentrations to determine the IC50 for cytotoxicity in your cell line. This will help you identify a working concentration that is effective for inhibiting neutrophil elastase without causing significant cell death. Refer to the detailed protocols for MTT and LDH assays below.
-
Optimize solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is minimal (typically <0.1% for DMSO). Always include a vehicle-only control to assess the effect of the solvent on cell viability.[3]
-
Issue 2: My experimental results are inconsistent, or the inhibitory activity of NEI1 is lower than expected.
-
Potential Cause:
-
Inhibitor degradation: Improper storage or handling of NEI1 can lead to its degradation.
-
Suboptimal assay conditions: The pH or temperature of your assay may not be optimal for neutrophil elastase activity or NEI1 stability.
-
-
Recommended Solution:
-
Proper storage and handling: Store lyophilized NEI1 at -20°C and stock solutions in single-use aliquots at -80°C or -20°C to avoid multiple freeze-thaw cycles.[3] Prepare fresh dilutions in your experimental buffer immediately before use.
-
Optimize assay conditions: Ensure your assay buffer is at an optimal pH for neutrophil elastase activity (typically around 7.5) and maintain a consistent temperature (e.g., 37°C) throughout the experiment.[3]
-
Issue 3: I am observing changes in inflammatory cytokine expression that cannot be solely attributed to neutrophil elastase inhibition.
-
Potential Cause:
-
Recommended Solution:
-
Investigate key signaling pathways: Use techniques like Western blotting to analyze the phosphorylation status of key proteins in pathways known to be potentially affected by Sivelestat (e.g., NF-κB, JNK, p38 MAPK).
-
Perform a protease/kinase screen: To definitively identify off-target interactions, consider using a commercial protease or kinase profiling service. These services screen your compound against a large panel of enzymes to determine its selectivity.[6][7][8][9][10][11]
-
Quantitative Data
Table 1: Reported IC50 Values for Sivelestat
| Target | IC50 | Reference |
| Human Neutrophil Elastase | 44 nM | [4] |
Table 2: Effective Concentrations of Sivelestat in Cell Culture Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 50-100 µg/mL | Increased cell viability in the presence of TNF-α | [5] |
| TMK-1 Gastric Cancer Cells | 100-1000 µg/mL | Inhibition of cell growth | [1] |
Experimental Protocols
Protocol 1: Assessment of NEI1 Cytotoxicity using MTT Assay
This protocol provides a method to determine the viability of cells treated with NEI1 by measuring the metabolic activity of mitochondria.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (NEI1) stock solution (e.g., in DMSO)
-
96-well, clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of NEI1 in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest NEI1 concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared NEI1 dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible. c. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate for an additional 15 minutes on an orbital shaker.[12]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570-590 nm using a microplate reader.[12][13] b. Subtract the absorbance of a blank well (medium and MTT solution only) from all readings. c. Calculate cell viability as a percentage of the no-treatment control. d. Plot the percentage of cell viability against the NEI1 concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Assessment of NEI1-Induced Cell Lysis using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (NEI1) stock solution
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare reagents in-house.
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Inhibitor Treatment: a. Follow steps 1 and 2 from the MTT Assay protocol. b. In addition to the experimental wells, prepare a "maximum LDH release" control for each condition by adding lysis buffer to a set of wells 30 minutes before the end of the incubation period.
-
LDH Assay: a. After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. b. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[14] c. Prepare the LDH reaction mixture according to the kit's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes), protected from light.
-
Data Acquisition and Analysis: a. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[14] b. Subtract the absorbance of a blank well (medium only) from all readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance)] x 100 d. Plot the percentage of cytotoxicity against the NEI1 concentration.
Visualizations
Caption: Off-target effect of NEI1 on the TGF-α/EGFR/ERK signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity with NEI1.
References
- 1. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease and Peptidase Profiling Services - CD Biosynsis [biosynsis.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protease Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Neutrophil Elastase Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of Neutrophil Elastase Inhibitor 1 (NEI-1). For the purpose of this guide, NEI-1 is a fictional, representative small molecule inhibitor with characteristics commonly observed for this class of compounds: poor aqueous solubility and potential for metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our this compound (NEI-1)?
A1: The poor oral bioavailability of a small molecule inhibitor like NEI-1 is typically multifactorial. The most common reasons include:
-
Poor Aqueous Solubility: As a lipophilic molecule, NEI-1 likely has low solubility in the gastrointestinal (GI) fluids, which limits its dissolution and subsequent absorption. This is a common challenge for many orally administered drugs.
-
Low Intestinal Permeability: The ability of NEI-1 to pass through the intestinal epithelial barrier may be restricted.
-
First-Pass Metabolism: After absorption, NEI-1 may be extensively metabolized by enzymes in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation. This is a significant barrier for many small molecules.
-
Efflux by Transporters: NEI-1 might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing its net absorption.
Q2: How can we classify our compound using the Biopharmaceutics Classification System (BCS)?
A2: To classify NEI-1 according to the BCS, you need to determine its aqueous solubility and intestinal permeability. The BCS categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its likely characteristics, NEI-1 is probably a BCS Class II or Class IV compound. A BCS classification will help guide your formulation strategy. For instance, for a Class II compound, enhancing the dissolution rate is the primary goal.
Q3: What initial in vitro assays should we perform to assess the bioavailability of NEI-1?
A3: A standard initial assessment should include:
-
Solubility Studies: Determine the solubility of NEI-1 in various physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Permeability Assays: Use in vitro models like the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its ability to cross the intestinal barrier.
-
Metabolic Stability Assays: Incubate NEI-1 with liver microsomes or hepatocytes to evaluate its susceptibility to metabolic degradation.
Troubleshooting Guides
Problem 1: Low Aqueous Solubility of NEI-1
Symptoms:
-
Inconsistent results in in vitro assays.
-
Low and variable oral exposure in preclinical animal studies.
-
Precipitation of the compound in aqueous buffers.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor intrinsic solubility | Increase the surface area of the drug particles to enhance the dissolution rate. | Protocol 1: Particle Size Reduction by Micronization |
| Formulate NEI-1 as an amorphous solid dispersion with a hydrophilic polymer to improve its dissolution. | Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation | |
| Formulate NEI-1 in a lipid-based system to improve its solubilization in the GI tract. | Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
Problem 2: Poor Intestinal Permeability of NEI-1
Symptoms:
-
Low apparent permeability (Papp) values in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting P-gp mediated efflux.
-
Low fraction absorbed (Fa) in in vivo studies despite adequate dissolution.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Low passive diffusion | Synthesize a more lipophilic prodrug of NEI-1 that can passively diffuse more readily across the cell membrane and then be converted to the active drug. | Protocol 4: Prodrug Synthesis to Enhance Permeability |
| Active efflux by P-gp | Co-administer NEI-1 with a known P-gp inhibitor in preclinical studies to confirm P-gp involvement and assess the potential for improvement. | This is an advanced in vivo study design. |
| Redesign the molecule to reduce its affinity for P-gp, if feasible. | This involves medicinal chemistry efforts. |
Problem 3: Rapid Metabolism of NEI-1
Symptoms:
-
High clearance and short half-life in in vitro metabolic stability assays (e.g., liver microsomes).
-
Low oral bioavailability (F%) in vivo despite good absorption.
-
Identification of significant levels of metabolites in plasma from in vivo studies.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Extensive first-pass metabolism | Identify the metabolic "hotspots" on the NEI-1 molecule and modify the chemical structure to block these sites of metabolism. | This is a medicinal chemistry approach guided by metabolic stability assay results. |
| Consider alternative routes of administration that bypass the liver, such as intravenous or pulmonary delivery, if appropriate for the therapeutic indication. | This is a strategic decision in the drug development program. |
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro Properties of NEI-1
| Parameter | Value | Implication |
| Molecular Weight | 450 g/mol | Within the range for good oral absorption. |
| LogP | 4.2 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting. |
| Caco-2 Permeability (Papp A-B) | 15 x 10⁻⁶ cm/s | High permeability (suggests BCS Class II). |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.5 | Suggests active efflux by P-gp. |
| Liver Microsome Stability (t½) | 15 min | Rapid metabolism, potential for high first-pass clearance. |
Table 2: Comparison of NEI-1 Formulation Strategies on Bioavailability Parameters (Hypothetical Rat Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 | 18% |
| Solid Dispersion | 400 ± 90 | 1.0 | 2500 ± 500 | 50% |
| SEDDS | 600 ± 120 | 0.75 | 3500 ± 600 | 70% |
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization
Objective: To increase the surface area and dissolution rate of NEI-1 by reducing its particle size.
Materials:
-
NEI-1 powder
-
Air jet mill or ball mill
-
Laser diffraction particle size analyzer
-
Dissolution apparatus (USP Apparatus II)
-
Dissolution medium (e.g., simulated intestinal fluid with 0.5% sodium lauryl sulfate)
Procedure:
-
Mill a pre-weighed amount of NEI-1 powder using an air jet mill according to the manufacturer's instructions.
-
Collect the micronized powder.
-
Determine the particle size distribution of the micronized powder using a laser diffraction analyzer. The target is a mean particle size of <10 µm.
-
Perform a dissolution test on both the un-milled and micronized NEI-1.
-
Compare the dissolution profiles to assess the impact of micronization.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution of NEI-1 by dispersing it in a hydrophilic polymer matrix.
Materials:
-
NEI-1
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a specific ratio of NEI-1 and the hydrophilic polymer (e.g., 1:4 w/w) in a suitable organic solvent.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Scrape the resulting solid film from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of NEI-1 by formulating it in a lipid-based system.
Materials:
-
NEI-1
-
Oil (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
Procedure:
-
Determine the solubility of NEI-1 in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, co-surfactant, and NEI-1. Vortex until a clear solution is formed.
-
Evaluate the self-emulsification performance by adding a small amount of the SEDDS pre-concentrate to water and observing the formation of a nanoemulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and in vitro drug release.
Protocol 4: Prodrug Synthesis to Enhance Permeability
Objective: To temporarily mask polar functional groups of NEI-1 to increase its lipophilicity and passive permeability.
Materials:
-
NEI-1 (assuming it has a suitable functional group for modification, e.g., a hydroxyl or carboxyl group)
-
Lipophilic promoiety (e.g., an alkyl or aryl group attached via an ester or amide linkage)
-
Appropriate reagents and solvents for chemical synthesis
-
Purification system (e.g., column chromatography)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Design a prodrug of NEI-1 by selecting a suitable lipophilic promoiety that can be cleaved in vivo to release the active drug.
-
Synthesize the prodrug using standard organic chemistry techniques.
-
Purify the synthesized prodrug to a high degree of purity.
-
Characterize the structure of the prodrug to confirm its identity.
-
Evaluate the prodrug's stability in simulated GI fluids and its permeability using a Caco-2 assay.
-
Assess the conversion of the prodrug back to NEI-1 in plasma or liver microsomes.
Mandatory Visualizations
Caption: Signaling pathway of Neutrophil Elastase and the point of intervention for NEI-1.
Technical Support Center: Overcoming In Vitro Resistance to Neutrophil Elastase Inhibitor 1 (NEI-1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Neutrophil Elastase Inhibitor 1 (NEI-1) in vitro. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Neutrophil Elastase (NE) and why is it a therapeutic target?
A1: Neutrophil elastase (NE) is a serine protease primarily found in the azurophilic granules of neutrophils.[1] It plays a crucial role in the body's inflammatory response.[2] However, excessive NE activity is implicated in various pathologies, including chronic obstructive pulmonary disease (COPD), sepsis, and cancer.[1][3] In cancer, NE can promote tumor proliferation, migration, invasion, and resistance to systemic treatments by activating signaling pathways like MAPK and PI3K/Akt.[2][4][5][6] Therefore, inhibiting NE is a promising therapeutic strategy.[2][6]
Q2: We are observing a decreased response to NEI-1 in our cell line over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to a targeted therapy like NEI-1 can arise through several mechanisms. Based on general principles of drug resistance, these may include:
-
Target Alteration: Mutations in the ELANE gene (encoding neutrophil elastase) that prevent NEI-1 from binding effectively.
-
Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to compensate for the inhibition of NE-mediated pathways. For example, if NEI-1 blocks the MAPK pathway, cells might activate the PI3K/Akt pathway to promote survival and proliferation.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Target Overexpression: Increased expression of neutrophil elastase may require higher concentrations of NEI-1 to achieve the same level of inhibition.
-
Changes in the Tumor Microenvironment: In more complex in vitro models (e.g., co-cultures or organoids), other cell types might secrete factors that promote cancer cell survival in the presence of the inhibitor.[8]
Q3: How can we generate an NEI-1 resistant cell line for our studies?
A3: You can induce drug resistance in a cancer cell line through continuous or pulsed exposure to the inhibitor.[8] A common method involves chronically treating the parental cell line with gradually increasing concentrations of NEI-1. This process selects for cells that can survive and proliferate at higher drug concentrations.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro experiments with NEI-1.
Problem 1: No or reduced inhibitory effect of NEI-1 on cell viability.
| Possible Cause | Suggested Solution |
| Compound Integrity | Verify the integrity and activity of your NEI-1 stock. Perform a quality control check if possible. Consider purchasing a new batch. |
| Cell Health | Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[10][11] Poor cell health can lead to unreliable results.[11] |
| Target Expression | Confirm that your cell line expresses neutrophil elastase at a sufficient level. Use Western blotting or RT-qPCR to check NE expression in your parental cell line. |
| Assay Parameters | Optimize the concentration range of NEI-1 and the incubation time. It's possible the concentrations used are too low or the treatment duration is too short. |
| Incorrect Data Analysis | Double-check your calculations for IC50 values and ensure proper background subtraction in your viability assays.[12] |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and be consistent with your seeding density across all wells. |
| Edge Effects in Plates | Minimize evaporation in the outer wells of your microtiter plate by filling the outer wells with sterile PBS or media without cells. |
| Variable Incubation Times | Be precise with the timing of reagent addition and incubation steps for all plates.[13] |
| Incomplete Solubilization (MTT Assay) | For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance. Mix thoroughly.[13][14] |
Problem 3: High background or no signal in Western blot for signaling pathway analysis (e.g., p-ERK, p-Akt).
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[15] |
| Antibody Concentration | Optimize the primary and secondary antibody concentrations. A high concentration can cause high background, while a low concentration can result in a weak or no signal.[11] |
| Inadequate Washing | Increase the number and duration of washing steps with TBST after antibody incubations to remove non-specific binding.[16] |
| Low Protein Expression | Ensure you are loading a sufficient amount of total protein (typically 10-40 µg for cell lysates).[17] Confirm that the target protein is expressed in your cell line and that your treatment conditions are appropriate to induce a change in its phosphorylation status. |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
Materials:
-
96-well plate with cultured cells
-
NEI-1 (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18]
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of NEI-1 for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13]
-
Mix thoroughly and measure the absorbance at a wavelength of 570 nm.[14]
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in signaling pathways.[15][16]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[16]
-
BCA protein assay kit[19]
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NE, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[19]
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer, determine protein concentration using a BCA assay, and denature the samples by boiling in Laemmli buffer.[17][19]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]
-
Blocking: Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody (at an optimized dilution) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[19]
siRNA-mediated Gene Knockdown
Small interfering RNA (siRNA) can be used to knock down the expression of a specific gene to investigate its role in drug resistance.[20]
Materials:
-
Validated siRNA targeting your gene of interest (and a non-targeting control siRNA)[21]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)[22]
-
Opti-MEM Reduced-Serum Medium[22]
-
Cultured cells
Procedure:
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.[22]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh media.
-
Incubation: Incubate the cells for 24-72 hours.
-
Functional Assay: Once knockdown is confirmed, perform functional assays (e.g., cell viability assay with NEI-1 treatment) to assess the effect of gene silencing on drug resistance.
Data Presentation
Table 1: Example IC50 Values for NEI-1 in Parental and Resistant Cell Lines
| Cell Line | Treatment Duration (hours) | NEI-1 IC50 (µM) | Fold Resistance |
| Parental | 48 | 1.2 ± 0.2 | 1.0 |
| Resistant | 48 | 15.8 ± 1.5 | 13.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution | Blocking Buffer |
| p-ERK1/2 (Thr202/Tyr204) | Example Inc. | AB-123 | 1:1000 | 5% BSA in TBST |
| Total ERK1/2 | Example Inc. | AB-124 | 1:1000 | 5% Non-fat milk in TBST |
| p-Akt (Ser473) | Example Inc. | AB-125 | 1:1000 | 5% BSA in TBST |
| Total Akt | Example Inc. | AB-126 | 1:1000 | 5% Non-fat milk in TBST |
| Neutrophil Elastase | Example Inc. | AB-127 | 1:500 | 5% Non-fat milk in TBST |
| β-Actin | Example Inc. | AB-128 | 1:5000 | 5% Non-fat milk in TBST |
Note: Optimal dilutions should be determined experimentally.
Visualizations
Caption: NE signaling and inhibition by NEI-1.
Caption: Workflow for developing resistant cells.
Caption: Troubleshooting logic for NEI-1 inactivity.
References
- 1. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Facilitates Tumor Cell Intravasation and Early Metastatic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedbio.com [qedbio.com]
- 7. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. cusabio.com [cusabio.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. addgene.org [addgene.org]
- 20. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Sivelestat (Neutrophil Elastase Inhibitor 1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sivelestat (Neutrophil Elastase Inhibitor 1) in animal studies. Our goal is to help you minimize potential toxicity and navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sivelestat?
A1: Sivelestat is a highly specific and competitive inhibitor of neutrophil elastase.[1] By binding to neutrophil elastase, it prevents the breakdown of extracellular matrix proteins, thereby reducing inflammation and tissue damage.[1] This mechanism is particularly relevant in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1]
Q2: In which animal models has Sivelestat been successfully used?
A2: Sivelestat has been effectively used in various animal models of inflammatory diseases, including rats, mice, rabbits, and hamsters.[2][3][4] It has shown efficacy in models of lipopolysaccharide (LPS)-induced ALI, sepsis-induced organ dysfunction, and ventilator-induced lung injury.[5][6][7]
Q3: What are the typical effective dose ranges for Sivelestat in animal studies?
A3: The effective dose of Sivelestat can vary depending on the animal model and the specific application. For instance, in rat models of LPS-induced ALI, intraperitoneal doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[5] In mice with gefitinib-naphthalene-induced pneumonitis, an intraperitoneal dose of 150 mg/kg was used.[3] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Q4: What is the predicted toxicity profile of Sivelestat?
A4: An in silico analysis has predicted a potential for hepatotoxicity with Sivelestat.[8] However, a study in septic rats demonstrated that Sivelestat treatment was associated with a significant reduction in liver injury markers such as AST, ALT, DBIL, IBIL, and STB.[9] Further preclinical toxicology studies are needed to fully characterize the toxicity profile.
Q5: How can I monitor for potential kidney injury when using Sivelestat?
A5: In a rat model of sepsis-induced acute kidney injury, Sivelestat demonstrated a protective role by inhibiting oxidative stress.[9] To monitor for potential kidney effects, it is advisable to measure standard markers of renal function such as blood urea nitrogen (BUN), creatinine (Cr), and uric acid (UA).[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in an ALI model | Suboptimal Dose: The dose of Sivelestat may be too low for the specific animal model or severity of injury. | Conduct a dose-response study to determine the optimal effective dose for your model.[5] |
| Timing of Administration: The timing of Sivelestat administration relative to the induction of injury may not be optimal. | Investigate different treatment windows (e.g., prophylactic vs. therapeutic administration) to identify the most effective timing.[4] | |
| Animal Model Variability: The chosen animal model may not be sensitive to neutrophil elastase-mediated injury. | Ensure the pathophysiology of your chosen animal model involves a significant neutrophil elastase component. Consider using a well-established model of ALI/ARDS.[1] | |
| Signs of Liver Distress (e.g., elevated liver enzymes) | Potential Hepatotoxicity: Although preclinical evidence is limited, an in silico study suggests a risk of hepatotoxicity.[8] | Monitor liver function by measuring serum levels of AST, ALT, and bilirubin.[9] Consider reducing the dose or frequency of administration if liver enzymes are significantly elevated. |
| Unexpected Adverse Events or Mortality | High Dose Toxicity: The administered dose may be approaching a toxic level for the specific animal strain or species. | Carefully review the literature for reported toxic doses in similar models. If unavailable, conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD). |
| Off-Target Effects: Although Sivelestat is a specific inhibitor, off-target effects at high concentrations cannot be entirely ruled out. | If unexpected effects are observed, consider reducing the dose and supplementing with additional supportive care for the animals as per your institution's ethical guidelines. |
Quantitative Data from Animal Studies
Table 1: Effects of Sivelestat on Lung Injury Parameters in a Rat Model of LPS-Induced ALI
| Parameter | Control Group (LPS only) | Sivelestat (10 mg/kg) + LPS | Sivelestat (30 mg/kg) + LPS |
| Lung Wet/Dry (W/D) Ratio | Significantly increased | Significantly lower than control | Significantly lower than control |
| Serum TNF-α Levels | Significantly increased | Significantly attenuated | Significantly attenuated |
| Serum IL-6 Levels | Significantly increased | Significantly attenuated | Significantly attenuated |
Data summarized from a study by Li et al. (2024).[5]
Table 2: Effects of Sivelestat on Liver and Kidney Function in a Rat Model of Sepsis
| Parameter | Sepsis Group (Normal Saline) | Sepsis Group (Sivelestat) |
| AST (U/L) | Significantly increased | Significantly reduced |
| ALT (U/L) | Significantly increased | Significantly reduced |
| BUN (mmol/L) | Significantly increased | Ameliorated |
| Cr (μmol/L) | Significantly increased | Ameliorated |
Data summarized from a study by Wang et al. (2024).[9]
Experimental Protocols
Protocol 1: Induction of Acute Lung Injury (ALI) in Rats using Lipopolysaccharide (LPS)
Materials:
-
Male Sprague-Dawley rats (220±10 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat
-
Anesthetic (e.g., urethane)
-
Sterile saline
Procedure:
-
Acclimatize rats for at least three days with ad libitum access to food and water.[5]
-
Randomly assign rats to experimental groups (e.g., Control, LPS, LPS + Sivelestat).[5]
-
Prepare Sivelestat solution in sterile saline at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).[5]
-
Thirty minutes prior to LPS administration, intraperitoneally inject the Sivelestat or vehicle (sterile saline) into the respective groups.[5]
-
Anesthetize the rats.
-
Induce ALI by intratracheal instillation of LPS.
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined time point (e.g., 3, 6, or 12 hours post-LPS), collect blood and lung tissue samples for analysis.[5]
Protocol 2: Assessment of Lung Edema (Wet/Dry Weight Ratio)
Materials:
-
Excised lung tissue
-
Analytical balance
-
Drying oven
Procedure:
-
At the end of the experiment, euthanize the animal and carefully excise the lungs.
-
Gently blot the lungs to remove any excess blood.
-
Immediately weigh the lungs to obtain the "wet weight".
-
Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Weigh the dried lungs to obtain the "dry weight".
-
Calculate the wet/dry ratio as an indicator of pulmonary edema.[5]
Visualizations
Caption: Sivelestat's modulation of inflammatory and antioxidant pathways.
Caption: General workflow for a preclinical Sivelestat study in an ALI model.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase inhibitor sivelestat ameliorates gefitinib-naphthalene-induced acute pneumonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Mechanism of Sivelestat Sodium in Sepsis-Related Organ Dysfunction | World Journal of Innovation and Modern Technology [adwenpub.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A neutrophil elastase inhibitor, sivelestat, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Neutrophil elastase inhibitor 1 in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: The stability of this compound in DMSO is dependent on the specific inhibitor being used. For optimal performance and reproducibility of results, it is crucial to adhere to the manufacturer's storage recommendations. Below is a summary of stability data for commonly used neutrophil elastase inhibitors.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is recommended to prepare a concentrated stock solution, for example, at 10 mM, which can then be further diluted in your experimental buffer immediately before use. To minimize the effects of moisture absorption by DMSO, it is advisable to use a fresh, unopened bottle of anhydrous DMSO and prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the key signaling pathways modulated by Neutrophil Elastase and its inhibitors?
A3: Neutrophil elastase is a serine protease that, when released during inflammation, can activate or degrade a variety of substrates, influencing multiple signaling pathways. Inhibition of neutrophil elastase can, therefore, have a significant impact on these pathways. Some of the key pathways include:
-
Pro-inflammatory Pathways: Neutrophil elastase can activate pro-inflammatory signaling cascades such as the NF-κB and JNK/NF-κB pathways, leading to the production of inflammatory cytokines.[1] Inhibitors of neutrophil elastase can suppress these pathways.
-
Oxidative Stress Pathways: The Nrf2/HO-1 pathway, a major regulator of the antioxidant response, can be activated by neutrophil elastase inhibitors like Sivelestat, leading to cellular protection against oxidative stress.[1][2]
-
Tissue Remodeling and Fibrosis Pathways: The TGF-β/Smad pathway, which is involved in fibrosis, can be modulated by neutrophil elastase activity.
-
Cell Survival and Proliferation Pathways: The PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, has been shown to be inhibited by Sivelestat in the context of acute lung injury.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the inhibitor in DMSO stock solution due to improper storage. | 1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.3. Ensure storage at the recommended temperature (-20°C or -80°C) in tightly sealed vials. |
| Low or no inhibitory activity observed | 1. Incorrect concentration of the inhibitor.2. Inhibitor precipitated out of solution upon dilution into aqueous buffer. | 1. Verify the calculations for stock solution and final working concentration.2. When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but also compatible with your assay (typically ≤ 0.5%). |
| Cell toxicity observed in in-vitro assays | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.1%, to avoid solvent-induced toxicity. Run a vehicle control (DMSO without the inhibitor) to assess the effect of the solvent on your cells. |
Data Presentation
Table 1: Stability of Neutrophil Elastase Inhibitors in DMSO at -20°C
| Inhibitor Name | CAS Number | Stability in DMSO at -20°C |
| Sivelestat | 127373-66-4 | Up to 6 months[5] |
| Alvelestat | 848141-11-7 | Up to 1 year[6] |
| This compound | 1448314-31-5 | Data for DMSO solution not specified; solid form stable for ≥ 4 years.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO at -20°C
This protocol provides a general method to determine the long-term stability of a neutrophil elastase inhibitor in a DMSO stock solution at -20°C.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column (e.g., C18)
-
Appropriate mobile phases
-
-20°C freezer
Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a known amount of the inhibitor and dissolve it in a precise volume of anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Immediately take an aliquot of this freshly prepared stock solution for initial analysis (Time 0).
-
Dispense the remaining stock solution into multiple small-volume aliquots in amber glass vials.
-
-
Storage:
-
Tightly seal the vials and store them in a -20°C freezer protected from light.
-
-
Sample Analysis at Different Time Points:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from the freezer.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare the sample for analysis by diluting it to a suitable concentration with an appropriate solvent (e.g., acetonitrile or mobile phase).
-
-
Analytical Method (HPLC or LC-MS):
-
Analyze the Time 0 sample and the samples from subsequent time points using a validated HPLC or LC-MS method.
-
The method should be able to separate the parent compound from any potential degradants.
-
Quantify the peak area of the parent compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration at Time 0.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A compound is generally considered stable if the percentage remaining is within a predefined range (e.g., >90%).
-
Mandatory Visualization
Caption: Signaling pathways affected by Neutrophil Elastase and its inhibitors.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Neutrophil elastase inhibitor 1
Welcome to the Technical Support Center for Neutrophil Elastase Inhibitor 1 (Sivelestat). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of Sivelestat, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sivelestat) and its mechanism of action?
A1: Sivelestat is a potent and specific competitive inhibitor of human neutrophil elastase. Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it plays a crucial role in the degradation of extracellular matrix proteins, leading to tissue damage. Sivelestat binds to the active site of neutrophil elastase, preventing its enzymatic activity and thereby mitigating inflammatory processes. This makes it a valuable tool for studying inflammatory diseases such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).
Q2: What are the primary causes of batch-to-batch variability with Sivelestat?
A2: Batch-to-batch variability of a synthetic small molecule inhibitor like Sivelestat can arise from several factors during manufacturing and handling. The three primary sources are:
-
Purity Profile: The presence of impurities, such as starting materials, byproducts, or degradation products from the synthesis, can vary between batches. Some impurities may have their own biological activity, potentially leading to inconsistent experimental outcomes.
-
Polymorphism: Sivelestat can exist in different crystalline forms, known as polymorphs. Each polymorph can have distinct physicochemical properties, including solubility, dissolution rate, and stability. These differences can significantly impact the effective concentration of the inhibitor in your experiments.
-
Salt Form and Hydration State: Sivelestat is often supplied as a sodium salt hydrate. Variations in the specific salt form or the degree of hydration between batches can affect the molecular weight and solubility, leading to errors in concentration calculations if not accounted for.
Q3: How can I assess the quality of a new batch of Sivelestat?
A3: To ensure the quality and consistency of a new batch of Sivelestat, we recommend performing a series of quality control experiments. These include:
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.
-
Identity Confirmation: Mass Spectrometry (MS) can be used to confirm the molecular weight of Sivelestat, helping to identify any major discrepancies.
-
Polymorphism and Crystallinity Assessment: X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are powerful techniques to characterize the solid-state properties of the compound.
-
Functional Assay: An in vitro neutrophil elastase inhibition assay should be performed to determine the half-maximal inhibitory concentration (IC50) and confirm the potency of the new batch.
Q4: What are the recommended storage and handling conditions for Sivelestat?
A4: Proper storage and handling are critical for maintaining the stability and activity of Sivelestat.
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used within the same day. Sivelestat is susceptible to hydrolysis in aqueous environments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with Sivelestat, with a focus on addressing potential batch-to-batch variability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between batches | - Purity Differences: A new batch may have a lower purity or contain inhibitory impurities. - Polymorphism: Different crystalline forms can have varying solubilities, affecting the active concentration. - Incorrect Molecular Weight: Variations in salt or hydration state can lead to concentration miscalculations. | - Perform Quality Control: Analyze the purity and identity of the new batch using HPLC and MS. - Assess Solid State: Use XRPD or DSC to check for polymorphic differences. - Verify Molecular Weight: Always use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations. - Standardize Assays: Ensure consistent assay conditions (enzyme and substrate concentrations, incubation time, temperature, and buffer pH). |
| Poor or variable solubility in aqueous buffers | - Polymorphism: Different polymorphs can exhibit significantly different solubilities. - pH of the Buffer: The solubility of Sivelestat may be pH-dependent. - Precipitation from Stock: The inhibitor may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer. | - Check for Polymorphism: If you suspect polymorphism, analyze the batch with XRPD. - Optimize Buffer pH: Test the solubility of Sivelestat in a range of buffer pH values to find the optimal condition. - Improve Dilution Method: Ensure rapid mixing when diluting the DMSO stock. Consider a two-step dilution process. Do not store aqueous solutions. |
| Loss of inhibitor activity over time in experiments | - Hydrolysis: Sivelestat's ester group is susceptible to hydrolysis in aqueous solutions, leading to degradation. - Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates. | - Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use. - Replenish Compound: For long-duration experiments, consider replenishing the Sivelestat-containing medium at regular intervals. - Use Low-Binding Labware: Utilize polypropylene or other low-adhesion plastics for storing and handling Sivelestat solutions. |
| Unexpected or off-target effects | - Impurities: Biologically active impurities could be responsible for the observed effects. | - Characterize Impurities: If possible, use LC-MS to identify and quantify impurities. - Use a Different Batch: Compare the results with a previously validated batch of Sivelestat. - Employ a Structurally Unrelated Inhibitor: Use another specific neutrophil elastase inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data on Sivelestat Batch Variability
The following tables present illustrative data to highlight potential variations between different batches of Sivelestat. This data is intended to serve as a guideline for the user's own quality control assessments.
Table 1: Physicochemical Properties of Three Hypothetical Batches of Sivelestat
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% |
| Major Impurity | Impurity X (0.3%) | Impurity Y (1.5%) | Impurity Z (0.1%) |
| Polymorphic Form (by XRPD) | Form I | Form II | Form I |
| Molecular Weight ( g/mol ) | 478.49 (Sodium Salt Hydrate) | 478.49 (Sodium Salt Hydrate) | 478.49 (Sodium Salt Hydrate) |
| Aqueous Solubility (PBS, pH 7.4) | ~2.5 mg/mL | ~1.8 mg/mL | ~2.6 mg/mL |
Table 2: Functional Activity of Three Hypothetical Batches of Sivelestat
| Parameter | Batch A | Batch B | Batch C |
| IC50 (Human Neutrophil Elastase) | 45 ± 5 nM | 65 ± 8 nM | 42 ± 4 nM |
| Cell-based Assay (LPS-induced IL-6 release in A549 cells) | Effective | Reduced Efficacy | Effective |
Experimental Protocols
1. Protocol for Purity Determination of Sivelestat by HPLC
-
Objective: To determine the purity of a Sivelestat batch and identify any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Sivelestat in DMSO to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the Sivelestat sample.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the peak area of Sivelestat by the total peak area of all components.
-
2. Protocol for Identity Confirmation of Sivelestat by Mass Spectrometry
-
Objective: To confirm the molecular weight of Sivelestat.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
Procedure:
-
Use the same HPLC method as described above to separate Sivelestat from other components.
-
Introduce the column eluent into the ESI-MS.
-
Acquire mass spectra in the positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of Sivelestat.
-
3. Protocol for Polymorph Analysis by X-ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of a Sivelestat batch.
-
Instrumentation: An X-ray powder diffractometer.
-
Sample Preparation: Gently grind a small amount of the Sivelestat powder to ensure a random orientation of the crystals.
-
Procedure:
-
Mount the sample on the sample holder.
-
Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 5° to 40°).
-
Compare the obtained diffraction pattern with reference patterns for known polymorphs of Sivelestat.
-
4. Protocol for Neutrophil Elastase Inhibition Assay
-
Objective: To determine the IC50 value of a Sivelestat batch.
-
Materials:
-
Human Neutrophil Elastase
-
Fluorogenic substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
96-well black microplate
-
Sivelestat batch to be tested
-
-
Procedure:
-
Prepare a serial dilution of Sivelestat in DMSO, and then further dilute in assay buffer.
-
In the microplate, add the Sivelestat dilutions, human neutrophil elastase, and assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over 30 minutes using a microplate reader (Excitation/Emission ~380/460 nm).
-
Calculate the rate of reaction for each Sivelestat concentration.
-
Plot the percent inhibition against the logarithm of Sivelestat concentration and determine the IC50 value using non-linear regression.
-
Visualizations
Caption: Signaling pathways modulated by Neutrophil Elastase and Sivelestat.
Caption: Experimental workflow for assessing Sivelestat batch-to-batch variability.
Optimizing Experiments with Neutrophil Elastase Inhibitor 1 (Sivelestat): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neutrophil Elastase Inhibitor 1, Sivelestat. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on optimizing incubation time for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Sivelestat and what is its primary mechanism of action?
A1: Sivelestat is a potent, highly specific, and competitive inhibitor of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released by neutrophils during inflammation that can degrade extracellular matrix proteins, leading to tissue damage.[3] Sivelestat binds to the active site of neutrophil elastase, preventing its proteolytic activity and thereby mitigating inflammatory responses.[2][4][5]
Q2: What is the optimal incubation time when using Sivelestat in cell culture experiments?
A2: The optimal incubation time for Sivelestat depends on the specific experimental goals, cell type, and the stimulant being used. A common starting point is a pre-incubation period with Sivelestat before adding an inflammatory stimulus. For instance, pre-treating cells with Sivelestat for 1-2 hours is a frequently used protocol to ensure the inhibitor is present to counteract the effects of the subsequently added stimulus.[6] The total incubation time with the stimulus can then range from a few hours to 24 hours or longer, depending on the endpoint being measured (e.g., cytokine release, protein expression).[1][6] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific model.
Q3: How should I determine the optimal concentration of Sivelestat for my experiments?
A3: The effective concentration of Sivelestat can vary significantly depending on the cell type and experimental conditions.[3] A dose-response experiment is essential to determine the optimal concentration for your specific assay.[7] Based on published studies, a starting range of 1 µM to 100 µM is generally recommended for in vitro assays.[7] The IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of Sivelestat for human neutrophil elastase is reported to be in the nanomolar range (around 19-49 nM).[6][8] However, in cell-based assays, higher concentrations are often required.[9]
Q4: How should I prepare and store Sivelestat stock solutions?
A4: Sivelestat sodium hydrate is soluble in organic solvents like DMSO and ethanol, as well as in aqueous buffers like PBS.[10] For long-term storage, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO (e.g., 10 mM) and store it in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][11] Aqueous solutions of Sivelestat are less stable and it is advised to prepare them fresh for each experiment and not to store them for more than a day.[10][11]
Q5: Can Sivelestat be used in animal models?
A5: Yes, Sivelestat is active in vivo and has been used in various animal models to study conditions like acute lung injury.[8][12] The dosage and administration route will depend on the specific animal model and research question. For example, in rats, Sivelestat has been administered via intravenous infusion.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Sivelestat Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.[10] 2. Incorrect Concentration: Errors in dilution calculations.[10] 3. Suboptimal Assay Conditions: pH or temperature not optimal for neutrophil elastase activity.[10] | 1. Store lyophilized Sivelestat at -20°C and DMSO stock solutions in single-use aliquots at -80°C. Prepare fresh aqueous dilutions for each experiment.[10] 2. Double-check all calculations and ensure the correct molecular weight is used. 3. Ensure the assay buffer pH is around 7.5 and maintain a consistent temperature (e.g., 37°C).[10] |
| High background signal in fluorescence-based assays | 1. Substrate Instability: The fluorescent substrate may be auto-hydrolyzing.[10] 2. Autofluorescence: The test compound or plate may be autofluorescent. | 1. Prepare the substrate solution fresh for each experiment and protect it from light.[10] 2. Run appropriate controls (e.g., compound alone, no enzyme) and use low-autofluorescence plates.[7] |
| Precipitation of Sivelestat upon dilution in aqueous buffer | Limited Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.[11] | Ensure the final concentration of the organic solvent is sufficient to keep Sivelestat dissolved, while remaining non-toxic to cells (typically ≤ 0.1% DMSO).[11] Prepare working solutions immediately before use.[11] |
| No effect of Sivelestat in a cell-based assay | 1. Insufficient Incubation Time: The pre-incubation time may be too short for Sivelestat to enter the cells or the co-incubation time may not be optimal to observe an effect. 2. Cell Type Resistance: Some cell lines may be less sensitive to neutrophil elastase or the effects of its inhibition. | 1. Optimize the pre-incubation and co-incubation times by performing a time-course experiment. 2. Confirm that your cell model is appropriate and expresses the necessary components of the pathway you are studying. |
Data Presentation
Table 1: Sivelestat Inhibitory Activity
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 19-49 nM | Human leukocyte elastase, substrate competitive | |
| IC₅₀ | 44 nM | Human neutrophil elastase | [8][13] |
| Kᵢ | 200 nM | Human neutrophil elastase | [8] |
| IC₅₀ | 5.6 µM | Pancreatic elastase | [14] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Stimulant | Sivelestat Concentration | Measured Mediator | % Reduction | Reference |
| A549 | Endotoxin or TNF-α | 100 µg/mL | IL-8 | Significant reduction | [6] |
| HPMECs | TNF-α | 50 and 100 µg/mL | IL-1β mRNA | Significant decrease | [6] |
| RAW264.7 | LPS | Various concentrations | NO, TNF-α, IL-6 | Dose-dependent inhibition | [6] |
| Gastric Carcinoma Cells | Neutrophil Elastase | 0.1-1000 µg/mL | Cell Growth | Inhibition at >100 µg/mL | [15] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
This protocol provides a basic framework for treating adherent cell cultures with Sivelestat.
Materials:
-
Sivelestat sodium hydrate
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium
-
Cells of interest plated in multi-well plates
-
Inflammatory stimulus (e.g., TNF-α, LPS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[3]
-
Sivelestat Pre-treatment: Prepare working solutions of Sivelestat in complete cell culture medium. Remove the old medium from the cells and add the Sivelestat-containing medium. Pre-incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[6]
-
Stimulation: Add the inflammatory stimulus to the wells at the desired final concentration.
-
Incubation: Incubate the plates for the desired period (e.g., 4, 8, 16, 24 hours) to assess the time-dependent effects.
-
Analysis: Collect the supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein analysis (e.g., Western blot).
Protocol 2: Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol describes a cell-free assay to determine the direct inhibitory effect of Sivelestat on neutrophil elastase activity.
Materials:
-
Human Neutrophil Elastase
-
Sivelestat
-
Fluorogenic neutrophil elastase substrate
-
Assay Buffer
-
96-well black microplate
Procedure:
-
Preparation: Prepare serial dilutions of Sivelestat in Assay Buffer. Dilute the Human Neutrophil Elastase to the working concentration in Assay Buffer.
-
Assay Setup: To a 96-well plate, add the Sivelestat dilutions or vehicle control. Add the diluted Human Neutrophil Elastase solution to all wells except the blank. Incubate at 37°C for 10-15 minutes.[6]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.[6]
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each Sivelestat concentration to determine the IC₅₀ value.[6]
Mandatory Visualization
Caption: Sivelestat's mechanism of action in inhibiting neutrophil elastase.
Caption: General experimental workflow for cell-based assays with Sivelestat.
Caption: Signaling pathways modulated by Sivelestat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neutrophil Elastase Inhibitors in Preclinical Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of Sivelestat, a selective neutrophil elastase inhibitor, against other therapeutic agents in preclinical models of Acute Lung Injury (ALI). The objective is to present a clear, data-driven analysis to inform future research and drug development in the field of inflammatory lung diseases.
Executive Summary
Neutrophil elastase (NE) is a key protease implicated in the pathogenesis of Acute Lung Injury (ALI), making it a prime therapeutic target.[1] Sivelestat, a specific NE inhibitor, has been extensively studied for its potential to mitigate lung damage. This guide presents a head-to-head comparison of Sivelestat with the corticosteroid dexamethasone in a lipopolysaccharide (LPS)-induced ALI model in rats. Additionally, data for another NE inhibitor, AZD9668, is provided to offer a broader perspective on the therapeutic potential of this class of drugs, although direct comparative studies with Sivelestat in the same ALI model are not available in the public domain.
Performance Comparison in ALI Models
The following tables summarize the quantitative data from preclinical studies, evaluating the efficacy of Sivelestat and AZD9668 in mitigating key inflammatory markers and lung injury parameters.
Table 1: Sivelestat vs. Dexamethasone in LPS-Induced ALI in Rats
| Parameter | Control Group | LPS Group | Sivelestat (10 mg/kg) + LPS | Sivelestat (30 mg/kg) + LPS | Dexamethasone + LPS |
| Serum TNF-α | Normal | Notably higher | Considerably decreased | Significantly decreased | Significantly decreased |
| Serum IL-6 | Normal | Notably higher | Considerably decreased | Significantly decreased | Significantly decreased |
| Lung Histopathology | Normal lung architecture | Diffuse congestion, edema, inflammatory cell exudation, thickened alveolar septa | Improved pathological changes | Markedly improved pathological changes | Improved pathological changes |
| Lung Wet/Dry Ratio | Normal | Significantly increased | Noticeably decreased | Significantly decreased | Noticeably decreased |
Data synthesized from a study by Wang et al. (2022).[2]
Table 2: Efficacy of AZD9668 in a Human Neutrophil Elastase-Induced Lung Hemorrhage Model in Rats
| Parameter | Vehicle Control | Human NE | AZD9668 (0.3 µmol/kg, p.o.) + Human NE | AZD9668 (1 µmol/kg, p.o.) + Human NE | AZD9668 (3 µmol/kg, p.o.) + Human NE |
| Lung Hemorrhage (Hemoglobin, µg/mL) | ~0 | ~150 | ~100 | ~50 | ~25 |
Data synthesized from a study by Stevens et al. (2011).[3][4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Neutrophil Elastase Signaling Pathway in Acute Lung Injury.
Caption: Experimental Workflow for Evaluating NE Inhibitors in ALI.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Sivelestat in LPS-Induced ALI in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
ALI Induction: A single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.
-
Treatment Groups:
-
Control Group: Received vehicle (e.g., saline).
-
LPS Group: Received LPS instillation.
-
Sivelestat Groups: Received intravenous administration of Sivelestat (10 mg/kg or 30 mg/kg) prior to LPS instillation.[2]
-
Dexamethasone Group: Received intravenous administration of dexamethasone as a positive control prior to LPS instillation.[2]
-
-
Endpoint Analysis (at 3, 6, and 12 hours post-LPS):
-
Serum Cytokine Levels: Blood samples were collected, and serum levels of TNF-α and IL-6 were measured using ELISA kits.[2]
-
Lung Wet/Dry Ratio: The lungs were excised, weighed (wet weight), then dried in an oven to a constant weight (dry weight). The ratio of wet to dry weight was calculated as an indicator of pulmonary edema.[2]
-
Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E). The slides were examined under a microscope to assess lung injury, including edema, inflammation, and alveolar septal thickening.[2]
-
AZD9668 in Human NE-Induced Lung Hemorrhage in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Lung Injury Induction: Intratracheal administration of human neutrophil elastase (NE).
-
Treatment Groups:
-
Vehicle Control Group.
-
Human NE Group.
-
AZD9668 Groups: Oral administration of AZD9668 at various doses (0.3, 1, and 3 µmol/kg) one hour prior to human NE instillation.[3]
-
-
Endpoint Analysis:
-
Lung Hemorrhage: Bronchoalveolar lavage (BAL) was performed, and the hemoglobin content in the BAL fluid was measured spectrophotometrically as an index of lung hemorrhage.[3]
-
Concluding Remarks
The presented data from preclinical models suggests that the inhibition of neutrophil elastase is a viable strategy for mitigating acute lung injury. Sivelestat has demonstrated significant efficacy in reducing inflammatory cytokines and pulmonary edema in an LPS-induced ALI model, with a dose-dependent effect.[2] Its performance is comparable to that of the corticosteroid dexamethasone in this model. Furthermore, the oral NE inhibitor AZD9668 has shown potent activity in a human NE-induced lung hemorrhage model.[3][4]
While these findings are promising, it is important to note the differences in the experimental models and the specific endpoints measured. Direct, head-to-head comparative studies of different neutrophil elastase inhibitors within the same standardized ALI model are warranted to definitively establish their relative potencies and therapeutic advantages. Researchers are encouraged to consider the methodologies and data presented in this guide to inform the design of future studies aimed at advancing novel treatments for ALI and ARDS.
References
- 1. benchchem.com [benchchem.com]
- 2. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase | Semantic Scholar [semanticscholar.org]
A Comparative Efficacy Analysis of Neutrophil Elastase Inhibitors: AZD9668 versus a Novel N-benzoylindazole Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable neutrophil elastase (NE) inhibitors: AZD9668 (Alvelestat), a well-characterized clinical-stage compound, and the novel N-benzoylindazole derivative, referred to as Neutrophil Elastase Inhibitor 1 (Compound 5b). This comparison is based on available preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.
Neutrophil elastase (NE) is a serine protease that plays a critical role in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchiectasis.[1][2] Its excessive activity leads to the degradation of extracellular matrix components, promotion of inflammation, and mucus hypersecretion.[3] Consequently, the development of potent and specific NE inhibitors is a key therapeutic strategy. This guide focuses on comparing the efficacy of AZD9668, an oral, reversible, and selective NE inhibitor that has undergone extensive clinical investigation, with this compound (Compound 5b), a potent, competitive, and pseudoirreversible inhibitor from a series of N-benzoylindazole derivatives.[4][5][6]
Quantitative Efficacy Data
The following table summarizes the key in vitro potency and selectivity data for AZD9668 and this compound (Compound 5b).
| Parameter | AZD9668 (Alvelestat) | This compound (Compound 5b) | Reference |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | [4][6] |
| Mechanism of Inhibition | Reversible, Competitive | Competitive, Pseudoirreversible | [4][5] |
| IC50 (HNE) | 12 nM | 7 nM | [4][6] |
| Ki (HNE) | 9.4 nM | Not Reported | [6] |
| Selectivity | >600-fold selective over other serine proteases | Inhibited at µM concentrations: - Thrombin: 1.9 µM - Urokinase: 6.6 µM Inhibited at nM concentrations: - Chymotrypsin: 66 nM | [4][6] |
Note: A lower IC50 value indicates higher potency. The selectivity data for Compound 5b is presented as the concentration at which it inhibits other proteases.
In Vivo and Clinical Efficacy
AZD9668 (Alvelestat)
AZD9668 has been evaluated in multiple preclinical and clinical studies, demonstrating its potential to modulate inflammation and tissue damage in NE-driven diseases.
Preclinical Efficacy:
-
Animal Models of Lung Injury: In mouse and rat models of human NE-induced lung injury, oral administration of AZD9668 prevented lung hemorrhage and the accumulation of matrix protein degradation products in the bronchoalveolar lavage (BAL) fluid.[4]
-
Smoke-Induced Inflammation Models: In a mouse model of acute cigarette smoke-induced airway inflammation, AZD9668 significantly reduced the number of neutrophils and the levels of IL-1β in the BAL fluid.[6] In a guinea pig model of chronic tobacco smoke exposure, AZD9668 prevented airspace enlargement and small airway wall remodeling.[4]
Clinical Efficacy:
-
Cystic Fibrosis (CF): A phase II study in CF patients showed that while AZD9668 did not improve lung function or reduce sputum neutrophil counts, it did lead to a statistically significant reduction in some sputum inflammatory biomarkers (IL-6 and RANTES) and urinary desmosine, a marker of elastin degradation.[1]
-
Bronchiectasis: In a phase II trial involving patients with bronchiectasis, 4 weeks of treatment with AZD9668 resulted in an improvement in lung function (forced expiratory volume in 1 second) and a trend towards reduced sputum inflammatory biomarkers.[7][8]
-
Chronic Obstructive Pulmonary Disease (COPD): A phase IIb trial in patients with COPD did not show a clinical benefit of AZD9668 on lung function or biomarkers of inflammation when added to standard therapy.[9]
This compound (Compound 5b)
To date, publicly available data on the in vivo and clinical efficacy of this compound (Compound 5b) is limited. The primary research focuses on its in vitro characterization.[2][10][11]
Experimental Protocols
In Vitro Enzyme Inhibition Assay (for Compound 5b)
The inhibitory activity of Compound 5b against human neutrophil elastase was determined using a spectrophotometric assay.[2][10][11]
-
Enzyme and Substrate: Purified human neutrophil elastase and a chromogenic substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, were used.
-
Assay Buffer: The assay was performed in a buffer solution (e.g., Tris-HCl) at a physiological pH.
-
Inhibition Measurement: The inhibitor (Compound 5b) at various concentrations was pre-incubated with the enzyme. The reaction was initiated by the addition of the substrate.
-
Data Analysis: The rate of substrate hydrolysis was measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time. The IC50 value was calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Model of Smoke-Induced Airway Inflammation (for AZD9668)
The efficacy of AZD9668 in a model of cigarette smoke-induced inflammation was assessed as follows:[6]
-
Animal Model: Mice were exposed to cigarette smoke for a defined period to induce airway inflammation.
-
Drug Administration: AZD9668 was administered orally to the animals prior to or during the smoke exposure period.
-
Outcome Measures: After the exposure period, bronchoalveolar lavage (BAL) was performed to collect fluid and cells from the lungs.
-
Analysis: The total number of inflammatory cells (particularly neutrophils) in the BAL fluid was counted. The levels of pro-inflammatory cytokines, such as IL-1β, were measured using techniques like ELISA.
Signaling Pathways and Experimental Workflow
Neutrophil Elastase Signaling Pathway
The following diagram illustrates a simplified signaling pathway activated by neutrophil elastase, leading to inflammatory responses.
Caption: Simplified signaling pathway of Neutrophil Elastase-induced inflammation.
General Experimental Workflow for NE Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of novel neutrophil elastase inhibitors.
Caption: General workflow for the preclinical evaluation of NE inhibitors.
References
- 1. Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic vs. Natural Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Neutrophil elastase (NE), a powerful serine protease released by neutrophils, plays a critical role in the immune response by degrading proteins of invading pathogens and host tissues.[1][2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4][5][6] This has spurred the development of NE inhibitors as potential therapeutic agents. These inhibitors can be broadly categorized into two main classes: synthetic, small-molecule compounds and naturally derived inhibitors.
This guide provides an objective, data-driven comparison of synthetic and natural neutrophil elastase inhibitors, summarizing their inhibitory potency and providing detailed experimental methodologies for their evaluation.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating a higher affinity and more potent inhibition. The following table summarizes the reported IC50 and Ki values for a selection of prominent synthetic and natural neutrophil elastase inhibitors.
| Inhibitor | Class | Source/Type | IC50 | Ki | Reference(s) |
| Sivelestat (ONO-5046) | Synthetic | Acyl-enzyme inhibitor | 44 nM | - | [2][7] |
| Alvelestat (AZD9668) | Synthetic | Pyridone derivative | 12 nM | 9.4 nM | [8][9][10][11][12] |
| ICI 200,355 | Synthetic | Peptidomimetic | 16 nM | 0.6 nM | |
| Lyngbyastatin 7 | Natural | Peptide (Cyanobacteria) | 23 nM | - | [7] |
| Lyngbyastatin 4 | Natural | Peptide (Cyanobacteria) | 49 nM | - | [7] |
| AvKTI | Natural | Peptide (Spider Venom) | 446.93 nM | 169.07 nM | [7] |
| Luteolin | Natural | Flavonoid (Plants) | 18.22 µM | - | [13] |
| Quercetin | Natural | Flavonoid (Plants) | 53.2 µM | - | [13] |
| Podachaenin | Natural | Sesquiterpene Lactone (Plants) | 7 µM | - | [14] |
Signaling Pathways Involving Neutrophil Elastase
Neutrophil elastase is involved in complex signaling cascades that contribute to inflammation and tissue damage. Understanding these pathways is crucial for the development of targeted therapies. One key pathway involves the activation of matrix metalloproteinases (MMPs) and the degradation of their natural inhibitors (TIMPs), leading to extracellular matrix breakdown.[1] NE can also directly activate cell surface receptors and upregulate the expression of pro-inflammatory cytokines.[15]
Caption: Neutrophil Elastase Signaling Cascade.
Experimental Protocols
The determination of inhibitor potency is paramount in drug discovery. A widely used method is the fluorometric neutrophil elastase inhibitor screening assay.
Principle
This assay relies on a specific fluorogenic substrate for neutrophil elastase. In the absence of an inhibitor, NE cleaves the substrate, releasing a fluorescent product that can be quantified using a fluorescence microplate reader. The presence of an inhibitor reduces or prevents this cleavage, resulting in a decreased fluorescent signal. The inhibitory activity is determined by comparing the fluorescence in the presence and absence of the test compound.
Materials
-
Neutrophil Elastase (human)
-
Neutrophil Elastase Substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test inhibitors (synthetic or natural compounds)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 380/500 nm or 400/505 nm for AMC-based substrates)[16]
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of Neutrophil Elastase in assay buffer.
-
Prepare a stock solution of the NE substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a defined volume of the test inhibitor dilutions or control solutions.
-
Add the Neutrophil Elastase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the NE substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (fluorescence change over time) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for NE Inhibitor Screening.
Conclusion
Both synthetic and natural inhibitors offer promising avenues for the therapeutic targeting of neutrophil elastase. Synthetic inhibitors, such as Alvelestat, have demonstrated high potency and selectivity in clinical development.[8][9][10][11][12] Natural products, including peptides and flavonoids, provide a rich source of diverse chemical scaffolds for the discovery of novel NE inhibitors, with some exhibiting impressive inhibitory activities in the nanomolar range.[7][17] The choice between synthetic and natural inhibitors will depend on various factors, including potency, selectivity, pharmacokinetic properties, and potential for further optimization. The experimental protocols outlined in this guide provide a standardized framework for the comparative evaluation of these promising therapeutic candidates.
References
- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ovid.com [ovid.com]
- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selleck Chemical LLC Alvelestat (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Alvelestat - MedChem Express [bioscience.co.uk]
- 13. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of Neutrophil elastase inhibitor 1 against other serine proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Neutrophil Elastase Inhibitor 1, also identified as the N-benzoylindazole derivative "compound 5b", against a panel of key serine proteases. The data presented is compiled from published research to offer an objective overview of the inhibitor's performance and aid in its evaluation for research and drug development purposes.
Inhibitor Overview
This compound is a potent, competitive, and pseudoirreversible inhibitor of human neutrophil elastase (HNE). Its N-benzoylindazole scaffold has been optimized for high potency and stability. Understanding its selectivity is crucial for predicting potential off-target effects and assessing its therapeutic window.
Quantitative Selectivity Profile
The inhibitory activity of this compound was assessed against several serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against different enzymes.
| Target Enzyme | IC50 | Fold Selectivity vs. HNE |
| Human Neutrophil Elastase (HNE) | 7 nM | 1 |
| Chymotrypsin | 66 nM | 9.4 |
| Thrombin | 1,900 nM | 271 |
| Urokinase | 6,600 nM | 943 |
| Proteinase 3 | Data not available | - |
| Cathepsin G | Data not available | - |
Data sourced from Crocetti L, et al., J Med Chem. 2013 Aug 8;56(15):6259-72.
Note: While data for Proteinase 3 and Cathepsin G, two other important neutrophil serine proteases, were not available in the primary literature for this specific compound, the existing data demonstrates a high degree of selectivity for neutrophil elastase over other serine proteases like thrombin and urokinase.
Experimental Protocols
The following is a representative experimental protocol for determining the IC50 values of inhibitors against serine proteases, based on common fluorometric assay methodologies.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target serine protease by 50%.
Materials:
-
Purified serine protease (e.g., Human Neutrophil Elastase)
-
Specific fluorogenic substrate for the target protease (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HNE)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Test Inhibitor (this compound)
-
Control Inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the target enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well (excluding blank controls).
-
Add the serially diluted test inhibitor to the respective wells. For control wells, add Assay Buffer (enzyme activity control) or a known inhibitor (inhibitor control).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the enzyme activity control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Neutrophil Elastase Signaling Pathway
Caption: Simplified signaling pathway activated by Neutrophil Elastase.
For Researchers, Scientists, and Drug Development Professionals
Sivelestat is a synthetic, competitive inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A key attribute of an effective and safe therapeutic inhibitor is its high selectivity for the target enzyme, minimizing off-target effects. This guide provides an objective comparison of Sivelestat's performance against its primary target, neutrophil elastase, and other related enzymes, supported by experimental data.
Comparative Inhibitory Activity of Sivelestat
Sivelestat demonstrates high potency and selectivity for neutrophil elastase. Its inhibitory activity is significantly lower against other related serine proteases, underscoring its specificity. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of Sivelestat against a panel of enzymes.
| Enzyme | Organism/Source | IC50 | Ki | Reference |
| Neutrophil Elastase | Human | 44 nM | 200 nM | [1][2] |
| Human (leukocyte) | 19-49 nM | |||
| Rabbit | 36 nM | [1] | ||
| Rat | 19 nM | [1] | ||
| Hamster | 37 nM | [1] | ||
| Mouse | 49 nM | [1] | ||
| Pancreatic Elastase | Porcine | 5.6 µM | ||
| Trypsin | > 100 µM | [1] | ||
| Thrombin | > 100 µM | [1] | ||
| Plasmin | > 100 µM | [1] | ||
| Plasma Kallikrein | > 100 µM | [1] | ||
| Pancreas Kallikrein | > 100 µM | [1] | ||
| Chymotrypsin | > 100 µM | [1] | ||
| Cathepsin G | > 100 µM | [1] |
Note: A lower IC50 or Ki value indicates greater inhibitory potency.
Experimental Protocols
The determination of the inhibitory activity and selectivity of Sivelestat is typically performed using in vitro enzyme inhibition assays. A detailed methodology for such an assay is provided below.
In Vitro Enzyme Inhibition Assay for Neutrophil Elastase
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sivelestat against human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
Sivelestat sodium hydrate
-
Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rh110)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to obtain a range of test concentrations.
-
Dilute the purified human neutrophil elastase in Assay Buffer to a final concentration that yields a linear reaction rate.
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration that is at or below its Km value.
-
-
Assay Protocol:
-
Add a fixed volume of the diluted human neutrophil elastase to each well of a 96-well plate.
-
Add the various concentrations of Sivelestat or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates or Ex/Em = 485/525 nm for Rhodamine 110-based substrates)[3][4].
-
Record the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of Sivelestat.
-
Determine the percentage of inhibition for each Sivelestat concentration relative to the vehicle control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Sivelestat concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A similar protocol can be followed to assess the inhibitory activity of Sivelestat against other proteases by using their respective specific substrates.
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in evaluating inhibitor selectivity, the following diagrams have been generated using the DOT language.
References
Benchmarking Neutrophil Elastase Inhibitor 1 Against Endogenous Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Neutrophil Elastase Inhibitor 1 against the body's natural, endogenous inhibitors of neutrophil elastase: alpha-1 antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI). The following sections detail their comparative inhibitory activities, the experimental methods used for these assessments, and the underlying biochemical pathways.
Quantitative Comparison of Inhibitory Activity
The efficacy of an inhibitor is best understood through its kinetic parameters. The table below summarizes the available quantitative data for this compound and its endogenous counterparts.
| Inhibitor | Type | IC50 (nM) | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Inhibition Constant (Ki) (nM) |
| This compound | Competitive, Pseudoirreversible | 7[1] | Not Reported | Not Reported |
| Alpha-1 Antitrypsin (AAT) | Serpin (Suicide Substrate) | Not Applicable | 6.5 x 10⁷[2] | Not Reported |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Reversible, Competitive | Not Reported | ~10⁶ (Micromolar range)[3] | Nanomolar range[3] |
Note: A direct comparison of IC50 and association rate constants should be made with caution as they represent different aspects of inhibitory activity. A lower IC50 value and a higher association rate constant generally indicate a more potent inhibitor.
Experimental Protocols
The determination of inhibitory activity against neutrophil elastase is crucial for comparative studies. A widely accepted method involves a fluorometric activity assay.
Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the catalytic activity of neutrophil elastase on a specific, fluorogenic substrate.
Materials:
-
Purified human neutrophil elastase
-
This compound
-
Alpha-1 Antitrypsin (purified)
-
Secretory Leukocyte Protease Inhibitor (purified)
-
Fluorogenic neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of this compound, AAT, and SLPI in the assay buffer.
-
Dilute the purified human neutrophil elastase in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add a solution of the inhibitor (this compound, AAT, or SLPI) at various concentrations. Include a control well with buffer only.
-
Add the diluted neutrophil elastase solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time. The cleavage of the substrate by active neutrophil elastase releases a fluorescent molecule.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For determination of kinetic constants (Ki, k_on, k_off), more complex experimental designs and data analysis using models such as the Morrison equation for tight-binding inhibitors are required.
-
Signaling Pathways and Mechanisms of Inhibition
The mechanisms by which these inhibitors function are distinct, and understanding these differences is critical for drug development.
Inhibition of Neutrophil Elastase by Endogenous Inhibitors
Caption: Endogenous regulation of neutrophil elastase activity.
Alpha-1 antitrypsin, a member of the serpin superfamily, acts as a "suicide substrate" inhibitor. It mimics the natural substrate of neutrophil elastase. When the elastase attempts to cleave AAT, a conformational change is triggered, trapping the enzyme in an inactive complex that is subsequently cleared from circulation.[4][5]
Secretory leukocyte protease inhibitor, on the other hand, is a reversible, competitive inhibitor. It binds to the active site of neutrophil elastase, preventing it from accessing its substrates like elastin.[6]
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for comparing neutrophil elastase inhibitors.
This standardized workflow ensures that the comparison between different inhibitors is performed under identical conditions, allowing for an objective assessment of their relative potencies and mechanisms of action. The use of a fluorometric assay provides a sensitive and continuous measure of enzyme activity, enabling detailed kinetic analysis.
References
- 1. abcam.com [abcam.com]
- 2. Neutrophil elastase reduces secretion of secretory leukoproteinase inhibitor (SLPI) by lung epithelial cells: role of charge of the proteinase-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Secretory leukocyte proteinase inhibitor is a major leukocyte elastase inhibitor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
Comparative analysis of the binding kinetics of neutrophil elastase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of three prominent neutrophil elastase inhibitors: Sivelestat, Alvelestat, and Eglin C. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of potent and specific inhibitors of neutrophil elastase is a key therapeutic strategy. This guide focuses on the comparative binding kinetics of a synthetic small molecule inhibitor (Sivelestat), a novel oral inhibitor (Alvelestat), and a natural polypeptide inhibitor (Eglin C), providing a quantitative basis for their evaluation.
Comparative Binding Kinetics
The following table summarizes the key binding kinetic parameters for Sivelestat, Alvelestat, and Eglin C against human neutrophil elastase. These parameters provide insights into the potency, association and dissociation rates, and overall affinity of each inhibitor.
| Inhibitor | Type | Kᵢ (Inhibition Constant) | Kₑ (Equilibrium Dissociation Constant) | kₒₙ (Association Rate Constant) (M⁻¹s⁻¹) | kₒff (Dissociation Rate Constant) (s⁻¹) |
| Sivelestat | Synthetic Small Molecule | 19-49 nM (IC₅₀) | Not explicitly found | Not explicitly found | Not explicitly found |
| Alvelestat | Synthetic Small Molecule | 9.4 nM[1][2] | 9.5 nM[1] | Not explicitly found | 5.7 x 10⁻²[3] |
| Eglin C | Natural Polypeptide | 0.075 nM - 0.8 nM[4][5] | 0.0027 nM[4] | 1.0 x 10⁶ - 1.3 x 10⁷[4][5] | 3.5 x 10⁻⁵ - 8.0 x 10⁻⁴[4][5] |
Note: IC₅₀ values for Sivelestat are provided as a measure of potency, as specific Kᵢ, kₒₙ, and kₒff values were not consistently available in the reviewed literature. For competitive inhibitors, the Kᵢ value is approximately equal to the Kₑ value.[6][7][8]
Experimental Protocols
The determination of binding kinetics for neutrophil elastase inhibitors typically involves enzymatic assays using fluorogenic substrates or biophysical techniques like Surface Plasmon Resonance (SPR).
Fluorogenic Substrate-Based Enzyme Inhibition Assay
This method measures the enzymatic activity of neutrophil elastase in the presence of an inhibitor by monitoring the cleavage of a specific fluorogenic substrate.
a. Materials:
-
Purified human neutrophil elastase
-
Neutrophil elastase inhibitor (e.g., Sivelestat, Alvelestat, Eglin C)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
b. Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the neutrophil elastase inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
Dilute the purified neutrophil elastase to a final concentration of approximately 0.5 nM in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the diluted neutrophil elastase solution to each well of a 96-well plate.
-
Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[9]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[10][11]
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between an immobilized ligand (neutrophil elastase) and an analyte (inhibitor) in solution.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human neutrophil elastase (ligand)
-
Neutrophil elastase inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
b. Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified neutrophil elastase (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.
-
Inject the different concentrations of the inhibitor over both the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase occurs during the injection of the inhibitor, and the dissociation phase begins when the injection is switched back to running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ = kₒff / kₒₙ).[12][13]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the relevant biological pathway.
Caption: Workflow for Fluorogenic Substrate-Based Inhibition Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Neutrophil Elastase Signaling Pathway in Inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies on the interaction of eglin c with human leukocyte elastase and cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the inhibition of human leucocyte elastase by eglin from the leech Hirudo medicinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. youtube.com [youtube.com]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to Neutrophil Elastase Inhibitors in Alpha-1 Antitrypsin Deficiency Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two neutrophil elastase inhibitors, "Neutrophil elastase inhibitor 1" (also known as Compound 5b) and alvelestat (formerly AZD9668), in the context of alpha-1 antitrypsin deficiency (AATD). While both compounds target neutrophil elastase, a key enzyme in the pathology of AATD, they are at vastly different stages of development, which is reflected in the available data. This guide summarizes the existing preclinical and clinical findings to aid in the evaluation of these therapeutic agents.
Introduction to Alpha-1 Antitrypsin Deficiency and the Role of Neutrophil Elastase
Alpha-1 antitrypsin deficiency is a genetic disorder characterized by a deficiency of the alpha-1 antitrypsin (AAT) protein.[1][2] AAT is a serine protease inhibitor that plays a crucial role in protecting the lungs from damage caused by neutrophil elastase.[1][2] In individuals with AATD, the lack of sufficient AAT leads to uncontrolled neutrophil elastase activity in the lungs. This enzymatic destruction of elastin, a key component of the lung's extracellular matrix, results in the progressive degradation of lung tissue, leading to emphysema and chronic obstructive pulmonary disease (COPD).[1][2] Therefore, inhibiting neutrophil elastase is a primary therapeutic strategy for mitigating lung damage in patients with AATD.
Compound Profiles: A Head-to-Head Comparison
This section details the known characteristics of this compound and alvelestat.
| Feature | This compound (Compound 5b) | Alvelestat (AZD9668) |
| Mechanism of Action | Competitive, pseudoirreversible inhibitor of neutrophil elastase. | Reversible, oral inhibitor of neutrophil elastase.[2][3] |
| Potency (IC50) | 7 nM | 12 nM (Ki of 9.4 nM)[4] |
| Development Stage | Research/Preclinical | Phase 3 clinical trials for AATD-related lung disease.[1] |
| Preclinical Data in AATD Models | No specific studies identified. | While specific AATD preclinical models were not detailed in the search results, alvelestat has been shown to prevent human NE-induced lung injury in mice and rats and reduce lung inflammation and structural changes in smoke-induced animal models.[4][5] |
| Clinical Data in AATD | No clinical trials identified. | Multiple Phase 2 clinical trials (ASTRAEUS and ATALANTa) completed, demonstrating significant reductions in key biomarkers of neutrophil elastase activity and lung damage in AATD patients.[3][6][7][8] |
Efficacy Data in AATD Models: A Focus on Alvelestat
Due to the lack of available data for "this compound" in AATD models, this section focuses on the clinical efficacy of alvelestat as demonstrated in the ASTRAEUS and ATALANTa Phase 2 trials.
Biomarker Response to Alvelestat in AATD Patients (ASTRAEUS Trial)
The ASTRAEUS trial was a Phase 2, multicenter, double-blind, randomized, placebo-controlled study that evaluated the efficacy and safety of two doses of alvelestat (120 mg and 240 mg twice daily) over a 12-week period in patients with AATD.[3][6]
| Biomarker | Placebo (12 weeks) | Alvelestat 120 mg bid (12 weeks) | Alvelestat 240 mg bid (12 weeks) |
| Blood Neutrophil Elastase Activity (% change from baseline) | -18.1% | -83.5% (p=0.001 vs placebo) | -93.3% (p<0.001 vs placebo) |
| Aα-Val360 (% change from baseline) | +11.7% | Not statistically significant | -22.7% (p=0.001 vs placebo) |
| Plasma Desmosine (% change from baseline) | +18.1% | Not statistically significant | -13.2% (p=0.041 vs placebo) |
Data from the ASTRAEUS Phase 2 Trial.[6]
These results demonstrate a dose-dependent and statistically significant reduction in key biomarkers of neutrophil elastase activity and elastin degradation with alvelestat treatment.[3][6][9] The 240 mg twice-daily dose was particularly effective, showing over 90% suppression of blood neutrophil elastase activity.[7]
Experimental Protocols
Hypothetical Preclinical Screening of a Novel Neutrophil Elastase Inhibitor
The following outlines a general workflow for the initial preclinical evaluation of a novel neutrophil elastase inhibitor like "this compound" in an AATD context.
Caption: Preclinical workflow for a novel NE inhibitor.
Alvelestat ASTRAEUS Phase 2 Clinical Trial Protocol
The ASTRAEUS study was a multicenter, double-blind, randomized, placebo-controlled trial.[3]
References
- 1. mereobiopharma.com [mereobiopharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alvelestat for AATD meets primary endpoints in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mereobiopharma.com [mereobiopharma.com]
- 9. globalgenes.org [globalgenes.org]
In Vitro Showdown: A Comparative Guide to Irreversible vs. Reversible Neutrophil Elastase Inhibitors
For researchers, scientists, and drug development professionals, the choice between irreversible and reversible inhibitors for neutrophil elastase (NE) is a critical decision in the development of therapeutics for a range of inflammatory diseases. This guide provides an objective in vitro comparison of these two classes of inhibitors, supported by experimental data and detailed protocols to aid in the selection and evaluation of potential drug candidates.
Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the innate immune response. However, its dysregulation is implicated in the pathology of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2][3] The development of potent and selective NE inhibitors is therefore a significant area of therapeutic research. This guide focuses on the in vitro characteristics that differentiate irreversible and reversible NE inhibitors, providing a framework for their comparative evaluation.
Mechanism of Action: A Fundamental Divergence
The primary distinction between irreversible and reversible inhibitors lies in their interaction with the target enzyme.
-
Irreversible inhibitors , often referred to as covalent inhibitors, form a stable, covalent bond with a key amino acid residue in the active site of neutrophil elastase, typically the catalytic serine.[4] This covalent modification permanently inactivates the enzyme.
-
Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces. This binding is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme.
dot
Caption: Mechanisms of irreversible and reversible enzyme inhibition.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of an inhibitor is a key determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both parameters indicates higher potency. For irreversible inhibitors, the rate of inactivation (kinact) is also a critical parameter.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |
| Sivelestat | Irreversible | Human Neutrophil Elastase | 44 | 200 |
| Alvelestat (AZD9668) | Reversible | Human Neutrophil Elastase | 12 | 2.5 |
| AZD9668 | Reversible | Human Neutrophil Elastase | 28 | - |
| Neutrophil elastase inhibitor 4 | Reversible (Competitive) | Human Neutrophil Elastase | 42.3 | 8.04[4] |
| Molassamide | Reversible | Human Neutrophil Elastase | 110 | -[5] |
| Loggerpeptin A | Reversible | Human Neutrophil Elastase | 290 | -[5] |
| AvKTI | Reversible | Human Neutrophil Elastase | 446.93 | 169.07[5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols: A Guide to In Vitro Evaluation
The following is a detailed methodology for a common in vitro experiment to determine the inhibitory potency of a compound against neutrophil elastase.
Determination of IC50 using a Fluorometric Assay
This protocol outlines the steps for a typical in vitro fluorometric assay to measure the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE) enzyme
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
Reference inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm or 400/505 nm)
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the test inhibitor and reference inhibitor in DMSO.
-
Create a serial dilution of the test and reference inhibitors in assay buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Positive Control (no inhibitor): Assay buffer, NE enzyme, and substrate.
-
Test Inhibitor: Assay buffer, NE enzyme, and the serially diluted test inhibitor.
-
Reference Inhibitor: Assay buffer, NE enzyme, and the serially diluted reference inhibitor.
-
-
-
Pre-incubation:
-
Add the NE enzyme to the wells containing the test and reference inhibitors and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
dot
Caption: Experimental workflow for IC50 determination.
Neutrophil Elastase Signaling Pathways in Inflammation
Neutrophil elastase contributes to inflammation through multiple signaling pathways. Understanding these pathways is crucial for the rational design of targeted therapies. A key pathway involves the activation of Toll-like receptor 4 (TLR4), which leads to the downstream activation of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[1] NE can also activate mitogen-activated protein kinase (MAPK) pathways, further amplifying the inflammatory response.[3] In diseases like COPD and cystic fibrosis, NE contributes to a vicious cycle of inflammation by cleaving and inactivating endogenous antiproteases and degrading extracellular matrix components.[1][2][6]
dot
References
- 1. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil elastase inhibitor 4 | Elastase | | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Neutrophil Elastase Triggers the Release of Macrophage Extracellular Traps: Relevance to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Neutrophil Elastase Inhibitor 1
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Neutrophil elastase inhibitor 1, ensuring a secure and compliant laboratory environment. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the compound's safety profile is paramount. While a specific Safety Data Sheet (SDS) for "this compound" was not identified, the following guidelines are based on best practices for handling similar research-grade chemical inhibitors.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.[1][2]
-
Eye Protection: Safety goggles with side shields are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of properly after handling.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Protective Clothing: A lab coat must be worn.[2]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[1][2]
Quantitative Data for Handling and Storage
The following table summarizes key handling and storage information based on general practices for similar laboratory chemicals.
| Parameter | Information | Source |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. Always consult the Certificate of Analysis for specific storage conditions. | [4] |
| Hazard Classification | May cause skin and serious eye irritation. Material may be irritating to mucous membranes and the upper respiratory tract. May be harmful if ingested. | [2] |
| Spill Response | Wipe up small spills with absorbent material. Clean the surface thoroughly to remove residual contamination. Do not return spilled material to the original container. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated and properly labeled hazardous waste container.[1][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[5][6] Waste should be segregated by chemical compatibility to reduce the risk of fire or explosive reactions.[6]
Step 2: Storage of Hazardous Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[1]
-
Container Integrity: Ensure the waste container is in good condition and the lid is securely fastened at all times, except when adding waste.[1][6]
Step 3: Disposal of Empty Containers
-
Thorough Rinsing: Thoroughly empty the original this compound container.[1] The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[1]
-
Label Removal: After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.[1]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
-
EHS Pickup Request: Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office.[1]
-
Approved Waste Disposal: The primary and recommended method for the disposal of chemical waste is through an approved waste disposal plant.[5]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principle of chemical waste management applies. The key "protocol" is the institutional procedure for hazardous waste pickup and disposal, which should be strictly followed. For neutralizing corrosive wastes (which may not apply to this specific inhibitor unless it is in a corrosive solvent), detailed procedures can be found in resources like Cornell University's EHS guidelines.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Neutrophil Elastase Inhibitor 1
This guide provides crucial safety, operational, and disposal protocols for Neutrophil Elastase Inhibitor 1 (CAS 1448314-31-5), a potent research compound. Designed for researchers, scientists, and drug development professionals, this document outlines step-by-step procedures to ensure personnel safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the precautionary principle, treating the compound as potentially hazardous, and adheres to best practices for handling potent, novel enzyme inhibitors.[1] Users must review the complete SDS provided by the supplier upon purchase before handling this material.[2]
Precautionary Measures and Hazard Assessment
This compound is a potent, N-benzoylindazole derivative that selectively targets the binding domain of neutrophil elastase.[3] Due to its high potency (IC₅₀ = 7 nM) and the lack of comprehensive public safety data, it must be handled with care to avoid ingestion, inhalation, and contact with skin or eyes.[2][3] A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The required PPE varies based on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Chemical Splash Goggles with Side Shields• N95 or higher-rated Respirator | High risk of aerosolization and inhalation of potent powder. All operations must be performed in a certified chemical fume hood or a ventilated balance enclosure. Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Chemical Splash Goggles with Side Shields | Reduced risk of aerosolization, but potential for splashes exists. Handle all solutions within a chemical fume hood. Ensure vials are securely capped to prevent aerosol generation.[1] |
| In Vitro Assays (e.g., Cell Culture) | • Nitrile Gloves• Lab Coat• Safety Glasses | Procedures should be conducted in a certified biological safety cabinet (BSC) to maintain sterility and containment. Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher-rated Respirator | Isolate the area immediately. Cleanup should only be performed by trained personnel. Use an appropriate spill kit designed for chemical spills. |
Operational and Disposal Plans
A systematic workflow is essential for safely managing this compound from receipt to disposal.
3.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the package for any damage. Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the secondary container.[1]
-
Storage: Store the compound as a crystalline solid at -20°C in a tightly sealed container.[2] The storage area should be secure and clearly labeled with a "Potent Compound" warning.
3.2. Handling and Preparation
-
Engineering Controls: All handling of the solid compound or concentrated stock solutions must occur in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][4]
-
Solution Preparation: this compound is soluble in organic solvents like DMF (30 mg/ml) and DMSO (10 mg/ml).[2][3] To prepare aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer (e.g., PBS pH 7.2).[2] Aqueous solutions are not recommended for storage for more than one day.[2]
3.3. Disposal Plan All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed, and puncture-resistant hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1] Do not mix with incompatible waste streams.
-
Decontamination: Decontaminate all work surfaces and equipment thoroughly after use with an appropriate solvent.
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1448314-31-5 |
| Formal Name | 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile |
| Molecular Formula | C₁₆H₁₁N₃O |
| Formula Weight | 261.3 g/mol |
| Purity | ≥95% |
| Formulation | Crystalline Solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years (at -20°C) |
| Solubility | • DMF: ~30 mg/ml• DMSO: ~10 mg/ml• Ethanol: ~0.5 mg/ml• DMF:PBS (pH 7.2) (1:1): ~0.5 mg/ml |
(Data sourced from Cayman Chemical Product Information Sheet)[2][3]
Visual Protocols and Pathways
To further clarify procedures and mechanisms, the following diagrams illustrate key workflows and biological interactions.
Caption: PPE Donning Sequence for Handling Potent Compounds.
Caption: General Workflow for an Enzyme Inhibition Assay.
Caption: Simplified Neutrophil Elastase Signaling Pathway.
Experimental Protocol: General Neutrophil Elastase Inhibition Assay
This protocol provides a general methodology for determining the IC₅₀ value of this compound. It should be adapted based on specific laboratory conditions and equipment.
Materials:
-
Neutrophil Elastase (Human)
-
This compound (CAS 1448314-31-5)
-
Fluorogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
DMSO (for inhibitor dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Reconstitute the Neutrophil Elastase enzyme in Assay Buffer to the desired working concentration.
-
Prepare the substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
To the wells of the 96-well plate, add the appropriate volume of each inhibitor dilution. Include "no inhibitor" controls (enzyme only) and "no enzyme" blanks (buffer and substrate only).
-
Add the Neutrophil Elastase solution to all wells except the "no enzyme" blanks.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 380/460 nm) at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
